Tricyclodecanedimethanol
Description
Structure
2D Structure
Properties
IUPAC Name |
[8-(hydroxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-5-7-1-2-10-11-4-8(12(7)10)3-9(11)6-14/h7-14H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLDLKLSNZMTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CC(C2C1CO)CC3CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Tricyclodecanedimethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
26896-48-0, 68398-16-3, 86282-89-5 | |
| Record name | Tricyclodecanedimethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026896480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octahydro-4,7-methano-1H-indene-5,-dimethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068398163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octahydro-4,7-methano-1H-indene-1,5-dimethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086282895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclodecanedimethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tricyclodecanedimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Octahydro-4,7-methano-1H-indene-5,-dimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTAHYDRO-4,7-METHANO-1H-INDENE-1,5-DIMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQS3ZG4ZGF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Engineering for Tricyclodecanedimethanol Production
Hydroformylation of Dicyclopentadiene (B1670491) Precursors for Tricyclodecanedimethanol Synthesis
The conversion of dicyclopentadiene to this compound is fundamentally a hydroformylation reaction, a process that introduces a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. This can be followed by a subsequent hydrogenation step to convert the aldehyde groups to hydroxyl groups. trea.comnus.edu.sg The choice between a direct, one-step conversion and a sequential, two-step process depends on various factors, including catalyst design, reaction conditions, and desired product purity. nus.edu.sggoogle.com
One-Step Hydroformylation Processes
The one-step synthesis of this compound from dicyclopentadiene combines hydroformylation and hydrogenation in a single reactor. nus.edu.sggoogle.com This approach offers the potential for process intensification and reduced capital costs. Research has demonstrated that a phosphine (B1218219) ligand-modified cobalt-rhodium-copper trimetallic catalyst, prepared via a sol-gel method, can achieve high conversion rates of dicyclopentadiene (over 99%) and high selectivity for this compound (above 90%) under relatively mild conditions. google.com Another patented method utilizes a cobaltosic oxide-supported nanogold catalyst modified with a phosphine ligand, which also shows high conversion (over 99%) and selectivity (over 80%). nus.edu.sg
A key challenge in one-step processes is the potential for side reactions, such as the formation of mono-alcohols. google.com For instance, a process using cobalt compounds and phosphine as catalysts at high pressures (70-150 atm) achieved 100% DCPD conversion but with a selectivity to the diol of just over 60%, with a significant portion converted to mono-alcohols. google.com Similarly, a rhodium-cobalt bimetallic cluster supported on an amine resin has been used for the one-step hydroformylation of DCPD to its dimethanolic derivatives at temperatures of at least 100°C and pressures of at least 1000 psig. google.com
Two-Step Hydroformylation and Subsequent Hydrogenation Routes
In the first step, dicyclopentadiene is hydroformylated to produce a mixture of TCDDA isomers. trea.commdpi.com This reaction is often catalyzed by rhodium-based systems. trea.commdpi.com For example, a catalyst system comprising a rhodium-containing compound and an organophosphorus compound can be used to produce TCDDA. trea.com The resulting TCDDA is then subjected to a hydrogenation step, often in the presence of a different catalyst, to yield the final this compound product. trea.comjustia.com This method provides greater control over the reaction, as the hydroformylation and hydrogenation steps can be performed under their respective optimal conditions. mdpi.com
Catalytic Systems and Optimization in this compound Synthesis
The efficiency and selectivity of this compound synthesis are heavily reliant on the catalytic system employed. Research has focused on various catalyst compositions, including multimetallic systems and supported nanoparticles, to enhance performance.
Phosphine Ligand-Modified Trimetallic Catalysts
The use of phosphine ligands to modify metallic catalysts is a common strategy to improve catalytic activity and selectivity in hydroformylation reactions. google.comsioc-journal.cn A patented method describes a phosphine ligand-modified cobalt-rhodium-copper trimetallic catalyst for the one-step synthesis of this compound. google.com This catalyst, prepared by a sol-gel method, is noted for its high catalytic activity and selectivity under mild reaction conditions, facilitating easy separation and reuse. google.com The modification with phosphine ligands, such as tributylphosphine (B147548) or triphenylphosphine, is crucial for achieving high conversion and selectivity. google.com
Supported Nanocatalysts for Enhanced Selectivity
Supported nanocatalysts offer advantages such as high surface area and ease of separation, contributing to improved catalytic performance and greener chemical processes. nih.gov In the context of this compound synthesis, a nano-gold catalyst supported on tricobalt tetroxide and modified with a phosphine ligand has been developed. nus.edu.sg This system facilitates the one-step synthesis of TCDDM with high conversion and selectivity. nus.edu.sg
Another approach involves Co-Rh bimetallic catalysts supported on Fe₃O₄. mdpi.com These magnetically separable catalysts were tested in the hydroformylation of dicyclopentadiene to diformyltricyclodecanes (DFTD), the precursor to TCDDM. The study found that the ratio of cobalt to rhodium significantly impacted the selectivity towards the desired dialdehyde (B1249045). mdpi.com Specifically, a Co/Rh ratio of 2:1 yielded a DFTD selectivity of 90.6%. mdpi.com
The choice of support material can also influence the catalyst's performance. For instance, carbon supports are known to protect small gold nanoparticles and enhance their resistance to deactivation. frontiersin.org
Rhodium-Based and Organophosphorus Catalyst Compositions
Rhodium-based catalysts, often in combination with organophosphorus ligands, are highly effective for the hydroformylation of dicyclopentadiene. trea.comcjcatal.comepo.org The organophosphorus compound, which can be a phosphite (B83602) or a phosphine, forms a complex with the rhodium compound to create the active catalyst. epo.orggoogle.com Examples of rhodium precursors include Rh(acac)(CO)₂, Rh₂O₃, and Rh₄(CO)₁₂. epo.orgjustia.com
Novel catalytic systems using tris-H₈-binaphthyl monophosphite ligands with a rhodium(I) complex have shown high activity and excellent selectivity towards dialdehydes under relatively mild conditions. cjcatal.com Specifically, a rhodium(I) complex with a chlorophenyl ester-substituted ligand achieved 99.9% conversion and 98.7% selectivity for dialdehydes at 6 MPa and 120°C. cjcatal.com The choice of organophosphorus ligand is critical, with compounds like triphenylphosphite and tris(2,4-di-tert-butylphenyl)phosphite being commonly used. trea.comgoogle.com The molar ratio of the organophosphorus ligand to rhodium is also a key parameter to optimize for achieving high conversion rates. justia.com
Research Findings on Catalytic Performance
| Catalyst System | Reaction Type | DCPD Conversion (%) | Selectivity to Diol/Dialdehyde (%) | Key Conditions | Reference |
|---|---|---|---|---|---|
| Phosphine ligand-modified Co-Rh-Cu trimetallic | One-Step | >99 | >90 | 150-170°C, 7-9 MPa | google.com |
| Phosphine ligand-modified Au/Co₃O₄ | One-Step | >99 | >80 | Relatively low temperature and pressure | nus.edu.sg |
| Rh-Co bimetallic cluster on amine resin | One-Step | Substantial | Selective | ≥100°C, ≥1000 psig | google.com |
| Co-Rh/Fe₃O₄ (Co/Rh ratio 2:1) | Two-Step (Hydroformylation) | 100 | 90.6 (to DFTD) | 140°C, 7 MPa | mdpi.com |
| Rh(I)/tris-H₈-binaphthyl monophosphite | Two-Step (Hydroformylation) | 99.9 | 98.7 (to dialdehydes) | 120°C, 6 MPa | cjcatal.com |
Design and Performance of Hydrogenation Catalysts
The industrial synthesis of this compound is predominantly achieved through a two-step process which begins with the hydroformylation of dicyclopentadiene (DCPD) to produce tricyclodecane dialdehyde (TCDDA). trea.comjustia.com This intermediate is then hydrogenated to yield the final TCDDM product. trea.comjustia.com The design of the catalyst for this second hydrogenation step is critical for the efficiency and selectivity of the reaction.
Hydrogenation catalysts are typically heterogeneous, consisting of a noble metal supported on a solid material. trea.comsigmaaldrich.com This configuration facilitates large-scale production and separation of the catalyst from the reaction mixture. sigmaaldrich.comgoogle.com The choice of both the active metal and the support material influences the catalyst's performance. trea.comsigmaaldrich.com Ruthenium (Ru) and Palladium (Pd) are commonly employed metals, supported on materials like activated carbon (C) or alumina (B75360) (Al₂O₃). trea.com Patents describe the use of various catalyst metals, including Ru, Pd, Pt, Rh, Ni, Cu, and V, on supports that may contain elements such as K, Na, Cr, Fe, Al, Mn, Ba, Si, Zn, Ca, and Bi. trea.com
In some synthetic routes, particularly one-step methods that convert dicyclopentadiene directly to TCDDM, more complex catalysts are engineered. google.com One such example is a phosphine ligand-modified cobalt-rhodium-copper trimetallic catalyst. google.com This catalyst, prepared using a sol-gel method on a silica (B1680970) support, is designed for high activity and selectivity under relatively mild conditions. google.com
The performance of these catalysts is measured by their ability to achieve high conversion rates of the starting material and high selectivity for the desired TCDDM isomers. Research has shown that with a phosphine ligand-modified Co-Rh-Cu trimetallic catalyst, the conversion of dicyclopentadiene can exceed 99%, with a selectivity for TCDDM reaching over 90%. google.com
Table 1: Examples of Hydrogenation Catalysts in TCDDM Synthesis
| Catalyst Metal | Support Material |
|---|---|
| Ruthenium (Ru) | Carbon (C) |
| Ruthenium (Ru) | Alumina (Al₂O₃) |
| Palladium (Pd) | Alumina (Al₂O₃) |
| Platinum (Pt) | Alumina (Al₂O₃) |
| Cobalt (Co), Rhodium (Rh), Copper (Cu) | Silica (SiO₂) |
This table is based on data from patent literature. trea.comgoogle.com
Reaction Condition Parameters and Process Control in this compound Synthesis
Effective process control, particularly of temperature and pressure, is essential for maximizing yield and purity in TCDDM synthesis. These parameters directly influence reaction rates, catalyst activity, and the final product's isomeric distribution. trea.comresearchgate.net
Temperature and Pressure Regimes in Synthetic Pathways
The hydrogenation of tricyclodecane dialdehyde (TCDDA) to TCDDM is conducted under specific temperature and pressure ranges to ensure efficient conversion while preventing catalyst deactivation or undesirable side reactions. justia.com The reaction is typically performed at elevated temperatures and pressures. justia.com According to patent literature, the hydrogenation temperature can range from 80°C to 250°C, with a preferred range of 90°C to 130°C. trea.comjustia.com The pressure of hydrogen gas is generally maintained between 20 and 200 bar, with a preferable range of 50 to 100 bar. trea.comjustia.com Operating below these ranges can result in insufficient reaction rates, while exceeding them may accelerate catalyst deactivation and increase operational costs. justia.com
For one-step synthesis methods, which combine hydroformylation and hydrogenation, the conditions can also be demanding, with temperatures of 150-170°C and pressures of 7-9 MPa (70-90 bar) being reported. google.com
Table 2: Hydrogenation Reaction Conditions for TCDDM Synthesis
| Parameter | General Range | Preferred Range | Specific Example |
|---|---|---|---|
| Temperature | 80°C - 250°C | 90°C - 130°C | 130°C |
| Pressure (H₂ gas) | 20 bar - 200 bar | 50 bar - 100 bar | 70 bar |
This table is compiled from data found in patent documents. trea.comjustia.com
Control of Conversion Rates and Product Selectivity
Achieving high conversion of the TCDDA intermediate and high selectivity for the TCDDM product is a primary objective in the synthesis process. google.com Unreacted TCDDA can lead to the formation of impurities during subsequent high-temperature purification steps. trea.com The reaction conditions and catalyst choice are the main levers for controlling these outcomes. google.comresearchgate.net
The development of novel catalysts is a key strategy for improving selectivity. google.com Research on a one-step synthesis of TCDDM using a silica-supported cobalt-rhodium-copper trimetallic catalyst demonstrated a dicyclopentadiene conversion rate of over 99% and a TCDDM selectivity of more than 90%. google.com This indicates that a very high proportion of the starting material is converted into the desired final product, minimizing the formation of byproducts such as monoalcohols. google.com The control of reaction time is another parameter that can be adjusted to ensure high conversions are achieved alongside high selectivity. researchgate.net
Purification Techniques for this compound Compositions
Following the hydrogenation reaction, the resulting TCDDM mixture requires purification to remove unreacted starting materials, catalyst residues, solvents, and byproducts. trea.comjustia.com Due to the high boiling point of TCDDM (334°C at atmospheric pressure), purification is typically carried out under vacuum to prevent thermal degradation of the product. justia.comgoogle.com
Vacuum Fractional Distillation Strategies
Vacuum fractional distillation is a primary method for purifying TCDDM. trea.comjustia.com This technique separates compounds based on their different boiling points at a reduced pressure, which lowers the required temperature for boiling. justia.comlibretexts.org For TCDDM purification, the distillation is generally performed at pressures between 0.1 and 10 torr. justia.com Within this pressure range, the temperature is typically maintained between 100°C and 250°C, with a more specific range of 150°C to 220°C often cited in patent examples. trea.comjustia.com After an initial distillation to remove the solvent (e.g., isopropyl alcohol and water) at milder conditions (e.g., 100°C and 10 torr), the final fractional distillation of the TCDDM mixture is carried out at a higher temperature and lower pressure (e.g., 150-220°C and 0.1 torr) to obtain the purified product. trea.comjustia.com
Table 3: Vacuum Fractional Distillation Parameters for TCDDM Purification
| Parameter | General Range | Preferred Range |
|---|---|---|
| Pressure | 0.1 - 10 torr | 0.1 - 1 torr |
| Temperature | 100°C - 250°C | 150°C - 220°C |
Data sourced from patent literature. trea.comjustia.com
Thin Film Evaporation for Impurity Reduction
Thin film evaporation is an advanced purification technique that can be used to reduce impurities in TCDDM compositions, often as a step prior to vacuum fractional distillation. justia.comgoogle.com This method is particularly effective for heat-sensitive and viscous liquids. vta-process.deddpsinc.com A thin film evaporator distributes the product as a thin, turbulent film on a heated surface, typically using a rotating wiper system. vta-process.deddpsinc.com This approach maximizes the surface area for heat and mass transfer, allowing for very short residence times and rapid evaporation at lower temperatures, which suppresses the degradation of TCDDM. justia.comvta-process.de
In the context of TCDDM production, thin film evaporation can be employed to remove solvents or high boiling point impurities derived from the hydrogenation catalyst before the final distillation. justia.comjustia.com This step is performed under vacuum, with reported conditions including a pressure of 0.1 to 10 torr and a temperature of 90°C to 150°C. justia.comjustia.com One specific example cites conditions of 0.2 torr and 130°C to remove the solvent and purify the TCDDA intermediate before hydrogenation. justia.com Another example shows its use on the TCDDM mixture post-hydrogenation at 150°C and 10 mtorr. justia.com This preliminary purification step helps prevent the dimerization of TCDDM, which can be accelerated by acidic or basic impurities under the high-temperature conditions of fractional distillation. justia.com
Precursor Purification via Diels-Alder and Retro-Diels-Alder Reactions
The synthesis of this compound (TCDDM) begins with its precursor, dicyclopentadiene (DCPD). The purity of DCPD is crucial as impurities can affect the subsequent hydroformylation and hydrogenation reactions, ultimately impacting the quality and yield of the final TCDDM product. A highly effective method for purifying crude DCPD involves a sequence of a retro-Diels-Alder reaction followed by a Diels-Alder reaction. google.com
Crude dicyclopentadiene, often derived from the C5 fraction of petroleum cracking, contains various impurities. chemicalbook.com This purification strategy leverages the reversible nature of the Diels-Alder reaction, where dicyclopentadiene undergoes a retro-Diels-Alder reaction at elevated temperatures to yield cyclopentadiene (B3395910) (CPD) monomer. umich.edumasterorganicchemistry.com This process is sometimes referred to as "cracking." umich.eduwvu.edu The more volatile CPD is then separated from less volatile impurities through distillation. wvu.edugordon.edu Subsequently, the purified CPD is subjected to a controlled Diels-Alder dimerization reaction to reform high-purity dicyclopentadiene. google.comgoogle.com
Retro-Diels-Alder Reaction ("Cracking" of Dicyclopentadiene)
The initial step in the purification is the thermal decomposition of crude dicyclopentadiene into cyclopentadiene. This endothermic reaction is typically carried out at temperatures ranging from 150°C to 250°C. google.com The process involves heating the crude DCPD, often in the presence of an organic solvent or by slowly adding it to a hot reactor. google.comwvu.edu The CPD monomer, having a significantly lower boiling point (around 41-42°C) than DCPD (around 170°C), vaporizes as it is formed. chemicalbook.comwvu.edugordon.edu
A common laboratory and industrial setup for this process includes a reaction flask heated to the required temperature, connected to a fractional distillation column or a condenser. gordon.eduorgsyn.org The vaporized CPD passes through the condenser and is collected in a cooled receiver, while higher-boiling impurities and unreacted DCPD remain in the reaction vessel. google.com
| Parameter | Condition | Source |
|---|---|---|
| Temperature | 150°C - 250°C | google.com |
| Cyclopentadiene Boiling Point | ~41-42°C | wvu.edu |
| Dicyclopentadiene Boiling Point | ~170°C | chemicalbook.com |
Diels-Alder Dimerization
Once the purified cyclopentadiene monomer is obtained, it is dimerized back into dicyclopentadiene. Cyclopentadiene is highly reactive and readily undergoes a spontaneous Diels-Alder reaction with itself, even at room temperature. umich.edutamu.edu To control the dimerization and ensure the formation of high-purity DCPD, the reaction temperature is typically maintained between 10°C and 30°C. google.com This controlled dimerization minimizes the formation of unwanted side products.
The resulting purified dicyclopentadiene can then be used as a high-quality precursor for the synthesis of tricyclodecane dialdehyde (TCDDA) and subsequently this compound. google.comtrea.com This purification method is advantageous because it effectively removes impurities that could interfere with the catalytic processes downstream. The reversibility of the Diels-Alder reaction for cyclopentadiene provides a robust and efficient route to a purified starting material. umich.edu
| Parameter | Condition | Source |
|---|---|---|
| Reaction Temperature | 10°C - 30°C | google.com |
Polymerization Kinetics and Mechanistic Investigations Involving Tricyclodecanedimethanol
Reaction Kinetics Studies of Tricyclodecanedimethanol Derivatives
The reaction kinetics of TCDDM derivatives are fundamental to controlling the polymerization process and tailoring the final properties of the material. These studies encompass the initial synthesis of the monomers and their subsequent polymerization under various conditions.
Esterification Kinetics with Acrylate (B77674) and Methacrylate (B99206) Monomers
The functionalization of this compound into its polymerizable diacrylate (TCDDMDA) and dimethacrylate (TCDDMDA) forms is typically achieved through esterification. This process involves reacting the two hydroxyl groups of TCDDM with acrylic acid or methacrylic acid (or their derivatives), respectively.
The esterification is a reversible equilibrium reaction, generally catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid. google.comresearchgate.netgoogle.com The reaction can be driven to completion by removing the water produced during the reaction. The general scheme for this acid-catalyzed reaction involves the protonation of the carboxylic acid, followed by a nucleophilic attack from the alcohol (TCDDM), and subsequent elimination of water to form the ester. google.com
The kinetics of this process are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. researchgate.netresearchgate.net A key structural feature of TCDDM is its significant hydrophobicity, which can slow down reaction kinetics when conducted in polar systems. While the general principles of esterification kinetics are well-documented, specific rate constants and activation energies for the esterification of TCDDM are not extensively detailed in publicly available literature. However, studies on similar systems, such as the esterification of acrylic acid with various alcohols, provide a foundational understanding of the expected kinetic behavior. researchgate.netresearchgate.net
Influence of Initiator Concentration on Polymerization Rates
In free-radical polymerization, the concentration of the initiator is a critical parameter that directly influences the rate of polymerization. For photopolymerization of TCDDM derivatives, a photoinitiator is added to the formulation, which upon exposure to UV light, generates the free radicals necessary to initiate the polymerization chain reaction.
In studies involving TCDDM-based systems, specific concentrations are chosen to optimize curing speed and final properties. For instance, in the investigation of telechelic urethane (B1682113) methacrylates based on TCDDM, a concentration of 5 wt.% of the photoinitiator 2,2-diethoxyacetophenone (B9421) was used to study the photopolymerization kinetics. researchgate.net The choice of initiator concentration is therefore a balance between achieving a rapid cure and obtaining a polymer network with the desired characteristics.
| Parameter | Effect of Increasing Initiator Concentration | Rationale |
| Polymerization Rate | Increases | Higher concentration of initiator leads to a greater number of free radicals generated upon activation, increasing the initiation rate. ichem.md |
| Final Monomer Conversion | May increase or plateau | A higher rate can lead to higher conversion, but the effect may level off as other factors like vitrification become rate-limiting. |
| Polymer Molecular Weight | Decreases | A higher number of initiating radicals leads to the formation of more, but shorter, polymer chains. acs.org |
Effects of UV Irradiation Parameters on Reaction Dynamics
For photopolymerization reactions involving TCDDM derivatives, the parameters of the UV irradiation source are crucial in controlling the reaction dynamics. The primary parameters are UV light intensity (irradiance) and the total exposure time, which together determine the total energy dose delivered to the sample.
Increasing the UV intensity generally leads to a faster polymerization rate because it increases the rate at which photoinitiator molecules are cleaved into active radicals. thejcdp.com This acceleration can significantly reduce curing times. Similarly, a longer duration of UV exposure ensures that the polymerization reaction proceeds to a higher degree of completion, maximizing the final monomer conversion. This is particularly important in densely crosslinked systems where mobility becomes restricted as the reaction progresses (vitrification). researchgate.net
However, these parameters must be carefully optimized. Excessively high UV intensity can sometimes be detrimental, potentially leading to rapid, uncontrolled polymerization that builds up internal stresses within the material. The choice of wavelength is also critical and must overlap with the absorption spectrum of the photoinitiator to ensure efficient initiation. nottingham.ac.uk Studies on various photocurable systems show a clear correlation between the energy dose and the resulting properties, such as the degree of conversion and the mechanical strength of the cured polymer. thejcdp.com
Photopolymerization Processes and Crosslinking Mechanisms of this compound Derivatives
Photopolymerization is a common method for curing formulations containing TCDDM diacrylate or dimethacrylate, enabling rapid, on-demand transformation from a liquid monomer to a solid polymer. This process is central to applications in coatings, inks, and 3D printing.
Real-time Monitoring of Acrylate Conversions during Photopolymerization
To understand and optimize the photopolymerization process, it is essential to monitor the reaction kinetics in real-time. Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a widely used and powerful technique for this purpose. researchgate.net
This method allows for the continuous monitoring of the concentration of reactive functional groups as polymerization proceeds. For TCDDM diacrylate or dimethacrylate, the analysis focuses on the characteristic absorption band of the carbon-carbon double bond (C=C) in the (meth)acrylate group. In one study, the kinetics of TCDDM-based systems were followed by monitoring the disappearance of the methacrylate double-bond peak at 815 cm⁻¹ using FTIR. researchgate.net As the C=C bonds are consumed in the polymerization reaction, the intensity of this peak decreases. By tracking this decrease over time during UV exposure, a conversion-versus-time curve can be generated. These kinetic profiles are invaluable for comparing the reactivity of different formulations and studying the effects of variables like initiator type, monomer structure, and irradiation conditions.
Crosslinking Capabilities in Three-Dimensional Polymer Network Formation
This compound diacrylate and dimethacrylate are difunctional monomers, meaning each molecule has two polymerizable (meth)acrylate groups. This difunctionality allows them to act as crosslinkers during polymerization. thejcdp.com
When polymerization is initiated, each end of a TCDDMDA molecule can react with and become part of a growing polymer chain. As the reaction progresses, these molecules form covalent bridges between different polymer chains, connecting them into a single, insoluble, and infusible three-dimensional network.
The rigid, bulky tricyclodecane core of the TCDDM monomer plays a crucial role in the final network structure and properties. It imparts significant steric hindrance, which can influence the polymerization rate. thejcdp.com More importantly, this rigid structure contributes to the formation of polymers with high thermal stability and a high glass transition temperature (Tg). thejcdp.com Furthermore, the incorporation of such bulky cycloaliphatic structures is known to reduce the volumetric shrinkage that typically occurs during polymerization, which is a significant advantage in applications requiring high dimensional accuracy, such as dental resins and 3D printing. thejcdp.com The result is a highly crosslinked material with enhanced durability and robustness.
Low Volume Shrinkage Mechanisms in Photopolymerized Systems
The photopolymerization of multifunctional monomers like acrylates and methacrylates is a rapid and efficient method for producing highly crosslinked polymer networks. However, a significant drawback of this process is the volumetric shrinkage that occurs as covalent bonds form, converting the longer van der Waals distances between monomer molecules into shorter covalent bond lengths. This shrinkage can induce stress, leading to dimensional inaccuracies, microcracking, and poor adhesion to substrates.
This compound-based monomers, such as this compound diacrylate (TCDDA), are instrumental in mitigating this issue. The bulky, rigid, tricyclic aliphatic structure of the TCDDM core is a key factor in reducing shrinkage. Unlike more flexible, linear aliphatic monomers, the rigid structure of TCDDM derivatives pre-occupies a significant volume that does not change substantially upon polymerization. This inherent bulkiness limits the degree to which the polymer network can contract.
The combination of the monomer's rigid, bulky structure and the potential for a delayed gelation through controlled polymerization mechanisms makes this compound a valuable component in the formulation of low-shrinkage photocurable resins for applications demanding high dimensional stability. acs.orguiowa.edu
Step-Growth and Chain-Growth Polymerization Dynamics with this compound
This compound derivatives are versatile monomers that can participate in both step-growth and chain-growth polymerizations, often within the same system, leading to complex and tailorable network structures. mdpi.com
Thiol-Ene Polymerization and Dual-Cure Systems
Thiol-ene polymerization is a classic example of step-growth polymerization, where a thiol monomer reacts with an 'ene' (typically an allyl or vinyl group) via a radical-mediated addition. researchgate.netwikipedia.org When this compound diacrylate (TCDDA) is used in conjunction with multifunctional thiols, a hybrid polymerization process occurs. The acrylate groups of TCDDA can undergo both the step-growth thiol-ene reaction and the chain-growth homopolymerization of acrylates. mdpi.com
This dual mechanism offers several advantages. The thiol-ene reaction is known for its high efficiency, low shrinkage stress, and formation of homogeneous networks due to its step-growth nature. researchgate.netfraunhofer.de It is also less susceptible to oxygen inhibition, a common issue in free-radical acrylate polymerization. researchgate.net By incorporating a thiol cross-linker, the polymerization process can benefit from the toughness and flexibility imparted by the step-growth mechanism. researchgate.net
Dual-cure systems can be formulated using TCDDM derivatives. For example, a composition can contain an isocyanate and an alcohol (like TCDDM) or thiol, along with a photopolymerizable group like an acrylate. google.com The first curing stage can be the reaction between the isocyanate and the alcohol/thiol to form a stable polyurethane or thiourethane network. google.com The second stage can be the photopolymerization of the unreacted acrylate groups, creating an interpenetrating polymer network. google.com This sequential curing allows for the formation of complex structures with tailored properties.
Heterogeneous Polymer Dynamics in Thermosetting Systems
The interplay between chain-growth and step-growth mechanisms in systems containing TCDDA and multifunctional thiols, such as 1,3,5-benzenetrithiol (B1277419) (BTT), allows for the systematic variation of network heterogeneity. mdpi.comresearchgate.netsemanticscholar.org The stoichiometry of the thiol to acrylate functional groups (R = [SH]₀/[C=C]₀) is a critical parameter. researchgate.netsemanticscholar.org
High R values (excess thiol): The step-growth thiol-ene reaction dominates, leading to a more uniform and homogeneous network structure. mdpi.com
Low R values (excess acrylate): The chain-growth homopolymerization of the acrylate groups becomes more prevalent. mdpi.com This leads to a non-uniform distribution of crosslinks at the nanoscale, resulting in a more heterogeneous network. mdpi.comsemanticscholar.org
This ability to control network heterogeneity is significant because it influences the material's dynamic and thermal properties. Studies using solid-state ¹H NMR have shown that thermosets based on TCDDA-BTT exhibit dynamic heterogeneity, meaning there are regions within the material where the polymer chain segments have different fluctuation correlation times. mdpi.comresearchgate.net This heterogeneity can be directly linked to the distribution of crosslink densities. Materials with greater heterogeneity, resulting from a bias towards chain-growth polymerization, show a broader distribution of polymer chain relaxation rates. mdpi.comsemanticscholar.org This control over the molecular-level dynamics allows for the fine-tuning of the final thermoset's properties, such as its glass transition temperature (Tg) and mechanical behavior. researchgate.netsemanticscholar.org
| Stoichiometry (R = [SH]₀/[C=C]₀) | Dominant Polymerization Mechanism | Expected Network Structure |
| High | Step-Growth (Thiol-Ene) | Homogeneous, uniform crosslink density. mdpi.com |
| Low | Chain-Growth (Acrylate Homopolymerization) | Heterogeneous, non-uniform crosslink density. mdpi.comsemanticscholar.org |
Organocatalyzed Step-Growth Polymerizations
While much of the research on TCDDM involves photopolymerization, its diol functionality makes it a suitable monomer for a wide range of step-growth polymerizations, including those utilizing organocatalysts. Organocatalysis, which uses small organic molecules to catalyze reactions, is a growing field in polymer synthesis, offering an alternative to traditional metal-based catalysts. core.ac.ukrsc.org
TCDDM can be used in the synthesis of polyesters, polyurethanes, and polycarbonates through reactions with diacids, diisocyanates, or phosgene (B1210022) derivatives, respectively. wikipedia.org Organocatalysts like N-heterocyclic carbenes (NHCs), guanidines (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene or TBD), and various acid catalysts can be employed to promote these polymerizations. core.ac.ukrsc.org For instance, TBD is an effective catalyst for the synthesis of polycarbonates and polyesters. core.ac.uk Acid catalysts are particularly effective for isocyanate-based reactions, such as the formation of polyurethanes from TCDDM and a diisocyanate. core.ac.uk The choice of catalyst can influence the reaction kinetics and the properties of the resulting polymer. core.ac.uk The bulky nature of TCDDM can also affect the catalytic activity and selectivity in these reactions. core.ac.uk
Role of Hydrogen Bonding in Polymerization Kinetics and Network Formation
Hydrogen bonding can significantly influence the kinetics of polymerization and the final network structure, particularly in systems containing hydroxyl or urethane groups.
Hydrogen-Bonding Pre-association Effects on Polymerization Cure Rates
In systems where TCDDM is used to synthesize urethane methacrylate crosslinkers, the presence of urethane linkages introduces the capacity for hydrogen bonding (N-H···O=C). researchgate.net Research has shown that telechelic urethane methacrylates based on TCDDM exhibit enhanced photopolymerization rates compared to their non-hydrogen-bonded counterparts like TCDDA. researchgate.net
This rate enhancement is attributed to a "pre-association" effect. researchgate.net The hydrogen bonds organize the monomer molecules, bringing the reactive methacrylate double bonds into close proximity. This pre-organization facilitates more efficient propagation of the polymer chain, leading to a higher cure rate and greater final double-bond conversion under identical irradiation conditions. researchgate.net
The effect of temperature on these systems provides further evidence for the role of hydrogen bonding. In hydrogen-bonded urethane methacrylate systems derived from TCDDM, an increase in temperature leads to a decrease in the extent of double-bond conversion. researchgate.net This is contrary to the behavior of non-hydrogen-bonded systems like TCDDA, where higher temperatures typically lead to increased conversion. researchgate.net The observed decrease is a direct result of the disruption of the beneficial hydrogen-bonding pre-association at elevated temperatures. researchgate.net
| Monomer System | Key Functional Groups | Hydrogen Bonding Capability | Effect of Increasing Temperature on Conversion |
| TCDDM-based Urethane Methacrylate | Urethane, Methacrylate | Yes | Decreased Conversion researchgate.net |
| Tricyclodecane Dimethacrylate (TCDDA) | Methacrylate | No | Increased Conversion researchgate.net |
This demonstrates that hydrogen bonding is a powerful tool for controlling the polymerization kinetics in systems involving this compound derivatives.
Temperature Dependence of Hydrogen Bonding in Polymerization Systems
The influence of hydrogen bonding on the kinetics of polymerization is a well-documented phenomenon, primarily attributed to the pre-association of monomers, which facilitates more rapid and efficient polymer chain growth. researchgate.netuni-bayreuth.de This pre-organization brings reactive groups into close proximity, enhancing the rate of polymerization. researchgate.net However, the strength and prevalence of these hydrogen bonds are highly sensitive to temperature. As thermal energy in the system increases, it can overcome the energy of the hydrogen bonds, leading to their dissociation. This temperature dependence is a critical factor in controlling polymerization kinetics and the final properties of the polymer network, particularly in systems involving monomers like this compound (TCDDM).
Detailed research into telechelic urethane methacrylates synthesized from TCDDM has provided significant insights into this temperature-dependent behavior. researchgate.net In a study investigating the photopolymerization of these systems, researchers used Fourier Transform Infrared (FTIR) spectroscopy to monitor the reaction kinetics by tracking the conversion of methacrylate double bonds (at 815 cm⁻¹). researchgate.net The study compared hydrogen-bonded crosslinkers derived from TCDDM with non-hydrogen-bonded monomers. researchgate.net
The findings revealed a distinct and opposite temperature effect between the two types of systems. For non-hydrogen-bonded monomers, such as hexanediol (B3050542) diacrylate and this compound dimethacrylate, an increase in polymerization temperature led to an expected increase in the final double-bond conversion. researchgate.net This is the typical behavior where higher temperatures increase molecular mobility and reaction rates.
The use of FTIR spectroscopy is crucial for these investigations. The technique allows for the quantitative analysis of functional group conversion and can also be used to study the changes in hydrogen bonding itself. researchgate.netwiley-vch.de In polymers with hydroxyl and carbonyl groups, temperature-dependent FTIR studies show shifts in the characteristic stretching bands. For instance, the dissociation of OH···OH hydrogen bonds with increasing temperature can be observed, which in turn can influence other potential hydrogen bonds like those between carbonyl and hydroxyl groups (C=O···HO). frontiersin.org
The relationship observed in the TCDDM-based systems is summarized in the interactive table below.
Table 1: Effect of Temperature on Double-Bond Conversion in Different Monomer Systems
This table illustrates the contrasting behavior of hydrogen-bonded and non-hydrogen-bonded polymer systems as temperature changes, based on findings from studies on TCDDM-derived urethane methacrylates. researchgate.net
| Monomer System Type | Temperature | Double-Bond Conversion | Rationale |
| Hydrogen-Bonded Crosslinker (TCDDM-based) | Low | High | Strong hydrogen bonding leads to monomer pre-association, enhancing polymerization rate. |
| Hydrogen-Bonded Crosslinker (TCDDM-based) | High | Low | Thermal energy disrupts hydrogen bonds, reducing the pre-association effect and thus lowering conversion. |
| Non-Hydrogen-Bonded Monomer | Low | Low | Standard kinetic behavior; lower thermal energy results in lower reaction rates. |
| Non-Hydrogen-Bonded Monomer | High | High | Standard kinetic behavior; increased thermal energy enhances molecular mobility and reaction rates. |
Advanced Polymer Systems Utilizing Tricyclodecanedimethanol As a Monomer
Polyesters and Copolyesters Derived from Tricyclodecanedimethanol
The integration of TCDDM into polyester (B1180765) and copolyester chains is a key strategy for developing high-performance materials. The inherent rigidity of the tricyclodecane moiety disrupts polymer chain packing, leading to the formation of amorphous materials with elevated glass transition temperatures and improved mechanical strength. rsc.org
The synthesis of copolyesters with high glass transition temperatures (Tg) is a critical area of materials science, aimed at developing polymers that maintain their structural integrity at elevated temperatures. rsc.org The incorporation of rigid cyclic monomers, such as this compound (TCDDM), into the polyester backbone is a proven method to achieve this. rsc.org
Research has demonstrated that TCDDM is an effective comonomer for creating amorphous copolyesters with high Tg. For instance, copolyesters of poly(ethylene terephthalate) (PET) have been synthesized with varying amounts of TCDDM. researchgate.net These copolyesters, known as PETD, exhibit a tunable range of properties based on their composition. researchgate.net The introduction of the bulky TCDDM structure hinders the regular packing of polymer chains, thus preventing crystallization and resulting in an amorphous material with a higher Tg. researchgate.nettrea.com
In one study, amorphous poly(tricyclodecanedimethylene-co-isosorbide terephthalate) (PTIT) copolyesters were synthesized with isosorbide (B1672297) content ranging from 0 to 68 mol%. acs.org The results showed that the glass transition temperature of the polyesters could be adjusted from 115 to 163 °C, increasing linearly by 0.7 °C for each mole percent of isosorbide added. acs.org This demonstrates the significant impact of incorporating rigid comonomers on the thermal properties of the resulting copolyesters.
Another approach involves the copolymerization of TCDDM with bio-based monomers to create partially bio-based copolyesters with high Tg. The synthesis of poly(butylene succinate) (PBS) copolyesters with TCDDM (PBTCDS) has shown a significant improvement in the glass transition temperature compared to pure PBS. rsc.org The Tg of the copolyester increased from -29.2 °C to -22.8 °C with the addition of TCDDM, enhancing its thermal properties. rsc.org
The synthesis process for these high-Tg copolyesters typically involves melt polycondensation. researchgate.net This method allows for the direct incorporation of TCDDM along with other diols and diacids to form the final polymer. The properties of these copolyesters, including their thermal and mechanical characteristics, can be precisely controlled by adjusting the monomer ratios. researchgate.net
Table 1: Thermal Properties of TCDDM-based Copolyesters
| Copolyester System | Comonomers | Tg Range (°C) | Key Findings |
| Poly(tricyclodecanedimethylene-co-isosorbide terephthalate) (PTIT) | This compound, Isosorbide, Terephthalic Acid | 115 - 163 | Tg increases linearly with isosorbide content. acs.org |
| Poly(butylene succinate-co-tricyclodecanedimethylene succinate) (PBTCDS) | This compound, Butylene Succinate (B1194679) | -29.2 to -22.8 | Significant improvement in Tg compared to neat PBS. rsc.org |
| Poly(ethylene terephthalate-co-tricyclodecanedimethanol terephthalate) (PETD) | This compound, Ethylene (B1197577) Glycol, Terephthalic Acid | Not Specified | Properties are tunable by adjusting TCDDM composition. researchgate.net |
This table presents a summary of the glass transition temperatures (Tg) achieved in different copolyester systems incorporating this compound (TCDDM), highlighting the impact of this rigid monomer on the thermal properties of the resulting polymers.
The incorporation of this compound (TCDDM) into polyester chains is a key strategy for designing amorphous architectures with enhanced performance characteristics. The bulky and rigid structure of TCDDM disrupts the regular packing of polymer chains, hindering crystallization and promoting the formation of amorphous materials. researchgate.nettrea.com This amorphous nature is crucial for applications requiring high transparency and dimensional stability.
A study on copolyesters of polyethylene (B3416737) terephthalate (B1205515) (PET) modified with TCDDM (PETD) demonstrated that the resulting materials were amorphous across a wide range of compositions. researchgate.net This amorphicity leads to excellent optical clarity. researchgate.net The mechanical properties of these amorphous copolyesters can be tailored by adjusting the TCDDM content, allowing for a balance between stiffness and ductility. researchgate.net
In another investigation, amorphous poly(tricyclodecanedimethylene-co-isosorbide terephthalate) (PTIT) copolyesters were synthesized. acs.org These materials exhibited ductile properties up to an isosorbide content of 57 mol%. acs.org The combination of TCDDM with another rigid, bio-based monomer, isosorbide, resulted in amorphous polyesters with high glass transition temperatures (Tg) ranging from 115 to 163°C. acs.org This high Tg, coupled with the amorphous nature, leads to a very high Heat Deflection Temperature (HDT), indicating excellent thermal stability under load. acs.org
The performance of these amorphous polyesters is directly linked to their molecular architecture. The random incorporation of the non-planar TCDDM units along the polymer backbone prevents the formation of crystalline lamellae, which are responsible for the opacity and lower impact strength of semi-crystalline polyesters. The result is a polymer with improved optical properties and, in many cases, enhanced toughness.
Furthermore, the introduction of TCDDM into poly(butylene succinate) (PBS) to form PBTCDS copolyesters resulted in significantly improved mechanical properties. rsc.org For instance, PBTCDS5 exhibited a tensile strength of 42 MPa and an elongation at break of 687%, while PBTCDS15 reached an impressive elongation at break of 860%. rsc.org This highlights the ability of TCDDM to enhance the toughness of otherwise brittle polyesters. The amorphous domains created by TCDDM allow for greater chain mobility under stress, leading to higher elongation before failure.
Table 2: Mechanical Properties of Amorphous Polyesters Containing TCDDM
| Polyester System | Tensile Strength (MPa) | Elongation at Break (%) | Key Performance Attributes |
| PBTCDS5 | 42 | 687 | Improved toughness and flexibility. rsc.org |
| PBTCDS15 | Not specified | 860 | Significantly enhanced elongation at break. rsc.org |
| PTIT (up to 57 mol% isosorbide) | Not specified | Not specified | Ductile properties with high heat deflection temperature. acs.org |
This interactive table summarizes the mechanical performance of various amorphous polyester systems incorporating this compound (TCDDM), showcasing the improvements in tensile strength and elongation at break.
The development of biobased polyesters is a growing field driven by the need for sustainable alternatives to traditional fossil-based polymers. researchgate.net this compound (TCDDM), although not biobased itself, is being incorporated into polyester formulations with bio-derived monomers to create partially biobased materials with enhanced properties. acs.orgresearchgate.net This approach combines the performance advantages conferred by the rigid TCDDM structure with the environmental benefits of using renewable resources. researchgate.net
One notable example is the synthesis of partially biobased copolyesters using TCDDM and isosorbide, a rigid diol derived from glucose. acs.orgresearchgate.net The resulting poly(tricyclodecanedimethylene-co-isosorbide terephthalate) (PTIT) copolyesters are amorphous and exhibit a high glass transition temperature (Tg), which can be tuned between 115 and 163 °C depending on the isosorbide content. acs.org These materials also demonstrate ductile mechanical properties and a high heat deflection temperature (HDT). acs.org The incorporation of isosorbide was also found to enhance the polycondensation kinetics, leading to higher molecular weight polymers. acs.org
Another area of research involves the modification of existing biobased polyesters, such as poly(butylene succinate) (PBS), with TCDDM. rsc.org PBS is a biodegradable polyester, but its applications can be limited by its mechanical properties. rsc.org By introducing the rigid TCDDM unit into the PBS backbone to form PBTCDS copolyesters, significant improvements in mechanical and barrier properties have been achieved. rsc.org For instance, the tensile strength and elongation at break of the copolyesters were substantially increased compared to neat PBS. rsc.org Furthermore, these modified polyesters retain their degradability, with the degradation rate being tunable by adjusting the TCDDM content. rsc.org
The use of TCDDM in conjunction with other biobased monomers, such as those derived from 2,5-furandicarboxylic acid (FDCA), is also being explored. acs.org FDCA is a promising biobased alternative to terephthalic acid. Copolyesters of FDCA with a mix of rigid and flexible cyclic diols have been shown to produce amorphous materials with Tg values over 100 °C. acs.org While this specific study did not use TCDDM, it highlights the potential for combining TCDDM with other bio-derived cyclic monomers to create high-performance, partially biobased polyesters.
A commercially available, sustainable grade of TCDDM, Oxbalance® TCD Alcohol DM, is produced using over 70% biobased and biocircular feedstocks, as certified by ISCC PLUS. specialchem.com This development allows for the production of high-performance polyesters with a significantly reduced carbon footprint, as the biobased TCDDM can be used as a drop-in replacement for its fossil-based counterpart without compromising on quality or performance. specialchem.com
Table 3: Properties of Partially Biobased Polyesters Containing TCDDM
| Polyester System | Biobased Monomer(s) | Key Properties |
| Poly(tricyclodecanedimethylene-co-isosorbide terephthalate) (PTIT) | Isosorbide | High Tg (115-163 °C), amorphous, ductile, high HDT. acs.org |
| Poly(butylene succinate-co-tricyclodecanedimethylene succinate) (PBTCDS) | Succinic Acid (can be biobased) | Improved mechanical properties, tunable degradation rate. rsc.org |
This table summarizes the key properties of partially biobased polyesters that incorporate this compound (TCDDM), highlighting the contributions of both the TCDDM and the biobased comonomers.
Polyurethane Formulations Incorporating this compound
This compound (TCDDM) is a valuable diol for formulating high-performance polyurethanes. hjd-chem.comtopinchem.comblitchem.com Its rigid, cycloaliphatic structure contributes to the creation of polyurethanes with enhanced thermal stability, mechanical strength, and durability. hjd-chem.comtopinchem.comblitchem.com
The synthesis of microporous polyurethanes often relies on the principle of phase separation. In a study involving this compound (TCDDM) and 1,4-cyclohexanedimethanol, the formation of micropores was attributed to hydrogen-bonding interactions that induce phase separation in solution. researchgate.net This process creates polymer-rich and solvent-rich domains. As the solvent evaporates, a microporous structure is left behind. researchgate.net
The chemical structure of the polymer backbone plays a crucial role in this phase-separation process. researchgate.net The rigidity and bulkiness of the TCDDM monomer can influence the extent and nature of the hydrogen bonding within the polyurethane hard segments. This, in turn, affects the microphase separation and the resulting pore structure.
Characterization of these microporous materials often involves techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM). researchgate.net SEM provides visual evidence of the porous morphology, while AFM can be used to analyze the surface roughness and topography at a nanoscale. researchgate.net The properties of the final polyurethane, such as its thermal stability and wettability, are influenced by the hard segment content and the chemical structure of the cross-linker used in the synthesis. researchgate.net For instance, linear polyurethanes in the study exhibited a globular morphology and hydrophobic characteristics. researchgate.net
The design of rigid polyurethane backbones is essential for applications requiring high strength, stiffness, and thermal stability. This compound (TCDDM) is a key monomer in achieving these properties due to its inherent rigidity. researchgate.net When incorporated into the polyurethane backbone, the bulky, fused-ring structure of TCDDM restricts the mobility of the polymer chains, leading to a more rigid material. researchgate.net
In the synthesis of these polyurethanes, TCDDM acts as a chain extender or as part of the polyester or polycarbonate polyol soft segment. Its inclusion in the hard segments, which are formed by the reaction of diisocyanates and chain extenders, is particularly effective in enhancing the rigidity of the polymer. The cycloaliphatic nature of TCDDM also contributes to improved thermal and oxidative stability compared to aromatic-based polyurethanes.
The increased rigidity of the polyurethane backbone due to TCDDM can lead to a higher glass transition temperature (Tg) and improved mechanical properties, such as a higher modulus and tensile strength. researchgate.net The specific properties of the resulting polyurethane can be tailored by adjusting the ratio of TCDDM to other, more flexible diols in the formulation. This allows for a balance between rigidity and other desired characteristics, such as toughness and processability.
The use of TCDDM in polyurethane formulations is part of a broader trend of using cycloaliphatic monomers to create high-performance polymers. researchgate.net These materials are finding use in a variety of applications, including coatings, adhesives, and elastomers, where durability and resistance to environmental degradation are critical. blitchem.com
Dual-Curable Polyurethane Methacrylate-Based Adhesives
Dual-curable adhesives, which are cured by a combination of radiation (typically UV light) and a secondary thermal or moisture-initiated mechanism, are gaining prominence in industrial applications that require rapid initial bonding followed by a thorough cure in shadowed areas. The incorporation of this compound derivatives, particularly its diacrylate form (TCDDA), into polyurethane methacrylate (B99206) (PUMA) adhesives has been shown to significantly enhance adhesive performance.
In a study on dual-curable PUMA-based adhesives for bonding polyester cord to rubber, formulations were prepared with varying isocyanate-to-hydroxyl (NCO/OH) ratios and different reactive diluents. tandfonline.comtandfonline.comresearchgate.net The research demonstrated that using this compound diacrylate (TCDDA) as the reactive diluent, particularly at an NCO/OH ratio of 4, resulted in the highest adhesion strength of 103 N/cm. tandfonline.comtandfonline.comresearchgate.net This superior adhesion is attributed to the rigid and bulky structure of the tricyclodecane moiety, which enhances the binding characteristics to the substrate. researchgate.net
A patent for a high-thixotropy UV moisture dual-curing adhesive also lists tricyclodecane dimethanol diacrylate as a potential reactive diluent. google.com This type of adhesive is designed for electronic assembly, where rapid initial strength from UV curing is crucial for efficiency, and a secondary moisture cure ensures full bonding. google.com
Table 1: Adhesion Strength of Dual-Curable PUMA Adhesives with Different Reactive Diluents
| NCO/OH Ratio | Reactive Diluent | Adhesion Strength (N/cm) |
|---|---|---|
| 4 | This compound Diacrylate (TCDDA) | 103 |
| Varied | Trimethylolpropane (B17298) Trimethacrylate (TMPTMA) | Lower than TCDDA |
Data sourced from studies on polyester cord/rubber composites. tandfonline.comtandfonline.comresearchgate.net
Polyacrylate and Methacrylate Resin Systems
This compound and its derivatives are extensively used in polyacrylate and methacrylate resin systems, particularly those cured by ultraviolet (UV) light or electron beam (EB) energy. These systems are valued for their fast cure times, low volatile organic compound (VOC) emissions, and high-performance characteristics.
In the realm of UV-curable coatings and inks, this compound diacrylate (TCDDA) is a key monomer that provides exceptional durability, chemical resistance, and low shrinkage upon curing. polysciences.comdatainsightsmarket.com Its rigid molecular structure contributes to the hardness and scratch resistance of the cured film, making it ideal for demanding applications such as automotive and electronics coatings. datainsightsmarket.com Furthermore, TCDDA's high refractive index of 1.506 makes it a valuable component in optical coating formulations. polysciences.com
The demand for UV-curable systems is driven by environmental regulations aimed at reducing VOCs. pmarketresearch.com TCDDA serves as a reactive diluent that helps to lower the viscosity of formulations without the need for solvents. pmarketresearch.com This is particularly beneficial in the manufacturing of UV-curable wood coatings and high-performance inks for packaging and printing. datainsightsmarket.compmarketresearch.com Energy-curable inks formulated with TCDDA have shown improved adhesion on flexible substrates. google.com
This compound diacrylate (TCDDA) is frequently employed as a reactive diluent in various acrylate-based formulations. Reactive diluents are monomers that are incorporated into the polymer network during curing, serving to reduce the viscosity of the formulation for better processing while also contributing to the final properties of the cured material.
The bulky, tricyclodecane structure of TCDDA provides several advantages as a reactive diluent. It imparts exceptional hardness, a high glass transition temperature (Tg), low shrinkage after curing, and hydrophobicity. kowachemical.com These properties make it a valuable component in applications such as 3D printing resins, adhesives, and coatings. kowachemical.com In adhesive formulations, TCDDA can be used to improve the performance of low-temperature curing systems based on acrylate (B77674) and maleimide (B117702) chemistry. google.com
In a study comparing different reactive diluents in dual-curable adhesive formulations, TCDDA was found to be more effective than trimethylolpropane trimethacrylate (TMPTMA) in achieving high adhesion strength. tandfonline.comtandfonline.comresearchgate.net This is attributed to the higher functionality and resulting greater crosslinking density provided by TCDDA. researchgate.net
The incorporation of this compound diacrylate (TCDDA) into coatings and sealants significantly enhances their adhesion to various substrates and improves their chemical resistance. openpr.comspecialchem.com The inherent properties of the tricyclodecane structure, such as its rigidity and hydrophobicity, contribute to these performance improvements. kowachemical.com
In protective coatings, TCDDA is used to formulate systems with increased hardness, which in turn leads to enhanced mar and scratch resistance. epo.org Its use as a reactive diluent can also improve the solvent resistance of the final coating. google.com The excellent adhesion characteristics of TCDDA make it a suitable component for coatings on a variety of materials, including those for automotive, electronics, and marine applications. datainsightsmarket.com
For sealants, chemical resistance is a critical property, especially in industrial environments where they may be exposed to acids, bases, solvents, and oils. specialchem.com While various polymer chemistries like silicones and polyurethanes offer good chemical resistance, the addition of specialty monomers like TCDDA to acrylate-based sealants can further boost their performance profile. specialchem.comarkema.com
Table 2: Properties Enhancement in Coatings and Sealants with TCDDA
| Property | Enhancement |
|---|---|
| Adhesion | Improved bonding strength polysciences.comopenpr.com |
| Chemical Resistance | Increased resistance to solvents and chemicals polysciences.comepo.org |
| Hardness | Enhanced scratch and mar resistance datainsightsmarket.comepo.org |
Polycarbonates and Epoxy Resins
The unique structure of this compound also lends itself to improving the properties of other polymer systems like polycarbonates and epoxy resins.
This compound (TCDDM) is used as a comonomer in the synthesis of polycarbonates to enhance their dimensional stability and heat resistance. Polycarbonates are known for their toughness and clarity, but their performance at elevated temperatures can be a limitation in some applications. The rigid, bulky tricyclic structure of TCDDM, when incorporated into the polycarbonate backbone, restricts the mobility of the polymer chains.
This restriction in chain movement leads to a higher glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. An increased Tg translates to better dimensional stability and heat resistance, allowing the polycarbonate to maintain its shape and mechanical properties at higher temperatures. googleapis.com This makes TCDDM-modified polycarbonates suitable for applications in optical and engineering resins where thermal stability is crucial.
Research has shown that copolyesters synthesized with TCDDM and isosorbide, another rigid diol, can achieve high glass transition temperatures and excellent transparency. researchgate.net The incorporation of such alicyclic dihydroxy compounds is a known strategy for enhancing the heat resistance of polycarbonates. epo.org
Table 3: Mentioned Chemical Compounds
| Chemical Name | Abbreviation |
|---|---|
| This compound | TCDDM |
| This compound Diacrylate | TCDDA |
| Polyurethane Methacrylate | PUMA |
| Isocyanate | NCO |
| Trimethylolpropane Trimethacrylate | TMPTMA |
Reinforcing Effects in Epoxy Resin Formulations
One notable study synthesized a novel polyurethane (PCL-TCD-PU) from polycaprolactone (B3415563) (PCL) and this compound (referred to as TCD-diol in the research). This PCL-TCD-PU was then introduced as a reinforcing agent into an epoxy resin system. The subsequent analysis of the cured specimens revealed marked improvements in key mechanical properties. The addition of the TCDDM-based polyurethane to the epoxy resin resulted in enhanced tensile strength, impact strength, and flexural strength. researchgate.netresearchgate.netmdpi.com
The reinforcing effects were found to be dependent on both the molecular weight of the polyol derived from TCDDM and the concentration of the resulting polyurethane in the epoxy blend. researchgate.netresearchgate.net For instance, the formation of cross-linking bonds between the epoxy matrix and the TCDDM-based polyurethane modifier has been credited with a significant increase in tensile strength, with one study reporting an increase from 63 MPa to 81 MPa. researchgate.netmdpi.com This enhancement is attributed to the rigid structure of the TCDDM moiety within the polyurethane, which effectively strengthens the epoxy matrix.
The research findings indicate that the integration of TCDDM-based modifiers can lead to a more robust epoxy system with superior mechanical durability.
Detailed Research Findings
The primary mechanism behind the reinforcing effect is the introduction of the rigid TCDDM structure into the epoxy network. When a polyurethane synthesized with TCDDM is blended with an epoxy resin, it can form an interpenetrating or co-continuous phase morphology. This structure helps to improve stress transfer and energy dissipation within the material, leading to increased toughness and strength.
The following data tables summarize the reinforcing effects observed in studies where epoxy resins were modified with a polyurethane synthesized using this compound.
Table 1: Effect of TCDDM-based Polyurethane on Epoxy Resin Tensile Strength
This table presents the change in tensile strength of an epoxy resin after being reinforced with a polyurethane synthesized from this compound (TCD-diol) and polycaprolactone.
| Formulation | Tensile Strength (MPa) | Improvement (%) |
| Unmodified Epoxy Resin | 63 | - |
| Epoxy + PCL-TCD-PU | 81 | ~28.6% |
Data sourced from studies citing the work of Sivanesan et al. researchgate.netmdpi.com
Table 2: Summary of Mechanical Property Enhancements
This table provides a qualitative summary of the improvements observed in the mechanical properties of epoxy resins modified with a TCDDM-based polyurethane reinforcing agent.
| Mechanical Property | Observed Effect |
| Tensile Strength | Increased |
| Impact Strength | Increased |
| Flexural Strength | Increased |
Based on findings reported by Sivanesan et al. researchgate.netresearchgate.netmdpi.com
Functional Material Applications and Performance Enhancement Through Tricyclodecanedimethanol Integration
Optical Materials and Devices
The integration of tricyclodecanedimethanol into polymers offers significant advantages for optical materials and devices, primarily due to the compound's ability to enhance transparency, thermal stability, and mechanical strength. sinorawchemical.com Its derivatives, particularly in diacrylate form, are instrumental in developing high-performance optical components. polysciences.comkingpinmarketresearch.com
Formulation of High Refractive Index Optical Coatings
This compound diacrylate (TCDDA) is a key monomer in the formulation of optical coatings with a high refractive index. polysciences.comkingpinmarketresearch.comspecialchem.com The rigid, sterically hindered cyclic structure of TCDDM contributes to a higher refractive index in the resulting polymer matrix. kingpinmarketresearch.com For instance, TCDDA itself has a refractive index of 1.506. polysciences.com This property is crucial for creating thinner, more efficient optical coatings.
High refractive index coatings often incorporate inorganic nanoparticles like zirconia (ZrO₂) or titania (TiO₂) dispersed within a polymerizable material to achieve a refractive index of 1.60 or higher. google.com TCDDA is a suitable polymerizable material for such applications. google.com The use of TCDDM-based polymers can lead to the development of coatings with excellent transparency and durability. sinorawchemical.comblitchem.com
Table 1: Properties of this compound Diacrylate (TCDDA) Relevant to Optical Coatings
| Property | Value | Source |
| Refractive Index | 1.506 | polysciences.com |
| Appearance | Clear Liquid | polysciences.comspecialchem.com |
| Molecular Weight | 304.38 | polysciences.com |
Applications in Optical Lenses and Optical Fibers
The high refractive index and low volume shrinkage of TCDDM derivatives make them well-suited for applications in optical lenses and fibers. kingpinmarketresearch.comtechnochemical.com Compositions containing TCDDM can be used to produce polymers such as polyesters, epoxies, acrylates, and polycarbonates, which are then processed into optical lenses and fibers. google.comgoogle.comgoogle.com
The incorporation of TCDDM enhances the dimensional stability and heat resistance of the resulting optical components. This is particularly important for maintaining the precise shape and optical properties of lenses and fibers over a range of operating temperatures. The use of TCDDM can also improve the transparency and reduce yellowing in these materials, which is critical for maintaining signal integrity in optical fibers and clarity in lenses. google.com
Fabrication of Optical Discs and Transparent Polymeric Components
TCDDM-based compositions are valuable in the manufacturing of optical discs and other transparent polymeric components. google.comgoogle.com The inherent thermal stability and hydrophobicity imparted by the tricyclic structure of TCDDM contribute to the durability and longevity of these products.
Polymers derived from TCDDM, including polyesters and polycarbonates, can be molded into various optical materials. google.comgoogle.com The use of TCDDM helps in creating amorphous copolyesters that exhibit excellent transparency, making them ideal for optical applications. sinorawchemical.com Resins containing TCDDM are noted for their minimal water absorption and high curing sensitivity, which allows for excellent molding accuracy in the production of high-quality, 3D-molded optical objects. sinorawchemical.com
Additive Manufacturing and 3D Printing Technologies
This compound and its derivatives are playing an increasingly important role in the advancement of additive manufacturing, particularly in photopolymer-based 3D printing technologies like stereolithography (SLA).
Development of Photopolymer Resins for Stereolithography (SLA)
This compound diacrylate (TCDDA) and dimethacrylate (TCDDMDA) are key components in the development of high-performance photopolymer resins for SLA. polysciences.comworldscientific.comgoogle.com These difunctional monomers are used in UV/EB/LED and peroxide-cured systems. arkema.com The rigid structure of the tricyclodecane core provides superior mechanical strength, thermal stability, and low shrinkage to the cured resin. polysciences.com
In SLA, a liquid photopolymer resin is selectively cured by a light source layer by layer. nih.gov The choice of monomers and oligomers in the resin formulation is critical to the properties of the final 3D printed part. acs.org TCDDA is utilized in these resins to enhance durability, chemical resistance, and dimensional stability. polysciences.com
Tailoring Heat Deflection Temperature in 3D Printed Components
A significant advantage of incorporating TCDDM derivatives into 3D printing resins is the ability to tailor the heat deflection temperature (HDT) of the final components. worldscientific.compmarketresearch.com HDT is a measure of a material's ability to resist deformation under a specific load at elevated temperatures. xometry.com3dprintwestern.com
For example, Sartomer's SR833S, which is a tricyclodecane dimethanol diacrylate, has a fully cured glass transition temperature (Tg) of 186°C. worldscientific.com The Tg is related to the HDT, indicating the temperature at which the material transitions from a rigid to a more rubbery state. 3dresyns.com By incorporating monomers like TCDDA, the HDT of SLA resins can be significantly increased, enabling the fabrication of 3D-printed parts for demanding applications that require thermal stability. pmarketresearch.com
Table 2: Glass Transition Temperatures (Tg) of Selected Resins for Additive Manufacturing
| Resin | Manufacturer | Composition | Tg (°C) |
| SR833S | Sartomer | Tricyclodecane dimethanol diacrylate | 186 |
| BR-741MD | Bomar | Polyester (B1180765) urethane (B1682113) methacrylate (B99206) | 111 |
| Sarbio 6102 | Sartomer | Methacrylate ester | 110 |
Source: worldscientific.com
This capability to enhance the thermal properties of 3D printed objects opens up new possibilities for the use of additive manufacturing in sectors such as automotive and aerospace, where components are often exposed to high temperatures. pmarketresearch.com
Electronic Materials and Encapsulation
The electronics industry demands materials with exceptional thermal stability, dielectric properties, and reliability. pmarketresearch.com this compound and its derivatives have proven to be instrumental in meeting these stringent requirements, particularly in the realms of printed circuit boards and semiconductor encapsulation.
Application in Printed Circuit Board (PCB) Resins
The integration of this compound, often in the form of its diacrylate derivative (this compound diacrylate), into resins for printed circuit boards (PCBs) enhances their performance characteristics. pmarketresearch.com These enhanced formulations are particularly crucial for high-frequency PCBs, such as those required for 5G infrastructure, where low dielectric loss is paramount for ensuring signal integrity. pmarketresearch.com The unique molecular structure of TCDDM contributes to the thermal resistance of the PCB resins, a critical factor in the reliability and longevity of electronic devices. pmarketresearch.comeuropean-coatings.com
Curable compositions for PCBs that incorporate this compound diacrylate can be formulated for use in inkjet printing, allowing for precise application. epo.orggoogle.com These compositions, which may also include block copolymers and other thermosetting components, result in cured coating films with excellent flexibility and adhesion to both plastic substrates and conductor circuit metals. epo.org This is particularly beneficial for flexible circuit boards. panacol.com
Use in Semiconductor Encapsulation Materials with Tailored Dielectric Properties
Semiconductor encapsulation materials serve to protect delicate silicon dies from environmental factors and mechanical stress. americanfairfield.com The incorporation of this compound into these materials is driven by its ability to enhance thermal resistance and provide favorable dielectric properties. pmarketresearch.com Resins formulated with TCDDM are used in the encapsulation of semiconductor modules, where heat resistance and low dielectric loss are critical for performance and reliability. pmarketresearch.com
The goal of encapsulation is to provide robust protection, and materials are selected based on a range of technical considerations, including thermal conductivity and dielectric insulation. americanfairfield.com Encapsulants must offer high electrical insulation to prevent current leakage and ensure the integrity of the electronic circuits. americanfairfield.com Formulations containing TCDDM can be tailored to achieve specific dielectric properties, making them suitable for demanding electronics applications. pmarketresearch.comgoogle.comgoogle.com
Adhesives and Sealants
The rigid and bulky structure of this compound imparts unique characteristics to adhesives and sealants, leading to enhanced performance in demanding applications. sinorawchemical.comblitchem.com Its integration into various adhesive formulations results in improved thermal stability, adhesion, and durability. blitchem.com
Structural Adhesives for Multi-Material Assemblies
Structural adhesives are essential in modern manufacturing for joining dissimilar materials, a key aspect of lightweighting in industries like automotive. pmarketresearch.comhenkel-adhesives.com The use of this compound dimethacrylate in structural adhesives contributes to their strong adhesion to both metals and plastics. pmarketresearch.com This makes them highly suitable for applications such as bonding carbon-fiber-reinforced polymers to aluminum frames in electric vehicles. pmarketresearch.com The benefits of using such advanced adhesives include the elimination of mechanical fasteners, improved aesthetics, and uniform stress distribution. henkel-adhesives.com These adhesives are formulated to provide tough, durable bonds with high impact resistance and the ability to withstand a range of environmental conditions. 3m.com3m.com
UV/Heat Dual-Curable Adhesive Tapes in Semiconductor Packaging
In the intricate processes of semiconductor packaging, UV/heat dual-curable adhesive tapes play a crucial role. sinorawchemical.comresearchgate.net The incorporation of this compound acrylate (B77674) into these adhesives has been shown to yield acceptable properties for the fabrication of stacked semiconductor packages. researchgate.net These adhesives offer improved adhesion strength, reduced water absorption, and controlled viscoelasticity. sinorawchemical.com The dual-curing mechanism, involving an initial UV cure followed by a thermal cure, provides a versatile and reliable bonding solution. researchgate.net This technology is particularly valuable in processes like wafer dicing, where a strong initial bond is required, followed by easy, residue-free removal after UV exposure. intech-technologies.comadhesion.kr
Dental Materials Research
In the field of dentistry, there is a continuous search for restorative materials with improved mechanical properties and biocompatibility. nih.govnih.gov Research has explored the use of this compound derivatives, such as this compound dimethacrylate (TCDDMDA), in dental composites. pmarketresearch.comnih.gov
Studies have indicated that dental composites containing TCDDMDA can exhibit significantly higher flexural strength compared to traditional materials based on bis-GMA. pmarketresearch.com This addresses the clinical need for more durable and long-lasting fillings and crowns. pmarketresearch.com TCDDMDA is noted for its special core structure, which distinguishes it from other methacrylates used in dentistry. uantwerpen.be The incorporation of such novel monomers aims to overcome some of the limitations of conventional resin-based materials, which can be prone to degradation and the release of components in the oral environment. nih.gov Furthermore, studies on the biocompatibility of this compound diacrylate when copolymerized with polymethyl methacrylate (PMMA) have shown it to be non-cytotoxic to mouse fibroblast cells, suggesting its potential for use in dental applications. nih.gov
Interactive Data Table: Properties of TCDDM-based Adhesives
| Property | Benefit in Adhesive Formulations | Source |
| Adhesion | Strong bonding to metals and plastics | pmarketresearch.com |
| Thermal Stability | Maintains bond strength at elevated temperatures | |
| Water Absorption | Reduced moisture uptake, improving durability | sinorawchemical.com |
| Viscoelasticity | Controlled properties for specific applications | sinorawchemical.com |
| Curing | Amenable to UV/heat dual-curing processes | researchgate.net |
Interactive Data Table: Research Findings on TCDDM in Dental Composites
| Research Finding | Implication for Dental Materials | Source |
| 20% higher flexural strength than bis-GMA alternatives | Potential for longer-lasting dental restorations | pmarketresearch.com |
| Non-cytotoxic effects on L929 mouse fibroblast cells | Suggests suitability for biocompatible dental applications | nih.gov |
Formulation of Dental Restoratives and Adhesives
This compound derivatives, primarily this compound diacrylate (TCDDA) and this compound dimethacrylate (TCDDMDA), are increasingly utilized as key monomers in the formulation of high-performance dental materials. github.compmarketresearch.com These compounds are valued for their ability to create strong, durable, and biocompatible polymer networks when cured. ontosight.ai
In dental composites, TCDDMDA is often used as a comonomer in the resin matrix, frequently alongside other dimethacrylates like Bisphenol A glycidyl (B131873) methacrylate (Bis-GMA) or urethane dimethacrylate (UDMA). pmarketresearch.comuantwerpen.be Its rigid structure contributes to a lower polymerization shrinkage and enhanced mechanical stability of the final restoration. wikipedia.org The incorporation of TCDDMDA helps to create restorative materials that can withstand the demanding mechanical stresses and environmental factors of the oral cavity. pmarketresearch.com Research has identified its presence in specific commercial dental composites. uantwerpen.be
Table 1: Examples of Commercial Dental Composites Containing this compound Dimethacrylate (TCDDMDMA)
| Product Name | Manufacturer |
|---|---|
| G-ænial posterior | GC Europe |
| Gradia Direct Posterior | GC Europe |
Source: Qualitative analysis of dental material ingredients. uantwerpen.be
In the realm of dental adhesives, derivatives of tricyclodecane-dimethanol are featured in the formulation of one-part adhesive compositions. google.com These adhesives are designed to bond restorative materials to hard dental tissue, such as enamel and dentin. google.com The inclusion of TCDDM derivatives aims to simplify the restorative procedure while ensuring a strong and durable bond. google.com TCDDA, in particular, offers excellent adhesion qualities, making it a suitable component for light-cured dental adhesives. github.compmarketresearch.com
Improved Mechanical Properties of Resin-Based Dental Composites
The integration of this compound derivatives into resin-based dental composites yields measurable improvements in key mechanical properties, addressing the clinical need for more resilient and long-lasting restorations. pmarketresearch.comresearchgate.net The primary advantage stems from the high crosslinking density and rigidity imparted by the tricyclodecane core structure. github.compmarketresearch.com
A significant area of improvement is in the flexural strength of the composite. A 2023 study highlighted that dental composites formulated with TCDDMDA demonstrated a 20% higher flexural strength compared to alternatives based on Bis-GMA. pmarketresearch.com This enhancement is critical for the longevity of fillings and crowns, which are subjected to constant masticatory forces. pmarketresearch.com
Table 2: Comparative Flexural Strength of Dental Composites
| Resin Matrix Base | Flexural Strength Improvement |
|---|---|
| TCDDMDA-based | 20% higher than Bis-GMA alternative |
| Bis-GMA-based | Baseline |
Source: Dental Materials Journal study, 2023. pmarketresearch.com
Further research has shown that copolymerizing TCDDMDA with methyl methacrylate (MMA) improves the degree of conversion (DC) during polymerization. thejcdp.com A higher DC means fewer unreacted residual monomers, which directly correlates to superior mechanical properties and better biocompatibility. thejcdp.com In one study, adding 20% (v/v) of TCDDMDA to the formulation resulted in the highest degree of conversion compared to the control group. thejcdp.com
Advanced Characterization Techniques for Tricyclodecanedimethanol and Its Polymers
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for probing the molecular structure of TCDDM and monitoring its transformation during polymerization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the definitive structural elucidation of organic molecules like TCDDM. mmu.ac.ukomicsonline.org By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides detailed information about the connectivity of atoms, allowing for the unambiguous confirmation of the compound's complex tricyclic structure. hyphadiscovery.com
In ¹H NMR, the chemical shifts, signal multiplicities (splitting patterns), and integration values reveal the number of different types of protons and their neighboring environments. For TCDDM, specific signals corresponding to the hydroxymethyl (-CH₂OH) protons, methine protons, and various methylene protons within the strained ring system can be identified. Similarly, ¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in the molecule, including the carbons of the hydroxymethyl groups and the distinct carbons of the aliphatic rings. researchgate.net Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish correlations between protons and carbons, confirming the complete structural framework. hyphadiscovery.com
Table 1: Representative NMR Data for Tricyclodecanedimethanol
| Nucleus | Chemical Shift Range (ppm) | Description |
| ¹H | 3.2 - 3.6 | Protons of the hydroxymethyl (-CH₂OH) groups |
| ¹H | 0.8 - 2.5 | Protons of the tricyclic aliphatic ring structure |
| ¹³C | 60 - 70 | Carbons of the hydroxymethyl (-CH₂OH) groups |
| ¹³C | 25 - 50 | Carbons of the tricyclic aliphatic ring structure |
Note: Specific chemical shifts can vary depending on the solvent used and the specific isomer of TCDDM being analyzed. illinois.edupitt.edu
Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For TCDDM, the FTIR spectrum is characterized by specific absorption bands that confirm its chemical identity. vscht.cz The most prominent bands include a strong, broad absorption corresponding to the O-H stretching of the alcohol groups and various bands corresponding to the C-H stretching and bending of the aliphatic ring structure. uniroma1.itpressbooks.pub
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3200 - 3550 | O-H stretch (hydrogen-bonded) | Alcohol (-OH) |
| 2840 - 3000 | C-H stretch | Alkane (CH, CH₂) |
| 1450 - 1470 | C-H bend | Alkane (CH₂) |
| 1000 - 1100 | C-O stretch | Primary Alcohol |
Real-time infrared (RT-IR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe, is a powerful process analytical technology (PAT) for monitoring polymerization reactions in situ. mt.comresearchgate.netmdpi.com When TCDDM is used to synthesize polymers like polyesters or polycarbonates, RT-IR can track the reaction progress by monitoring the change in absorbance of specific infrared bands over time. kaplanscientific.nlmdpi.com For example, during a polyesterification reaction with a dicarboxylic acid, the consumption of the O-H band of TCDDM and the appearance of the C=O ester band can be quantitatively monitored to determine reaction kinetics and endpoint. researchgate.net This real-time data is crucial for process optimization, ensuring consistent product quality, and understanding the reaction mechanism. kaplanscientific.nl
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes an essential tool for assessing the purity of TCDDM and analyzing the composition of isomeric mixtures. libretexts.orgwisc.edu
In a GC-MS analysis, the sample is first separated into its individual components by the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge (m/z) ratio. google.com The resulting mass spectrum serves as a molecular fingerprint. For TCDDM, the molecular ion peak confirms its molecular weight (196.29 g/mol ). nih.gov The fragmentation pattern, which shows the m/z values of smaller fragments resulting from the breakdown of the parent molecule, provides structural information that can help distinguish between different isomers and identify impurities. researchgate.net This technique is critical for quality control, ensuring the monomer meets the stringent purity requirements for polymerization. google.com
Table 3: Illustrative Mass-to-Charge (m/z) Fragments in GC-MS Analysis of TCDDM-related compounds
| m/z Value | Potential Fragment Identity |
| 167 | Loss of a hydroxymethyl group (-CH₂OH) |
| 149 | Further fragmentation of the ring structure |
| 119 | Cleavage of the tricyclic core |
| 93 | Common aliphatic ring fragments |
| 79 | Cyclopentadienyl-related fragments |
Note: Fragmentation patterns are complex and used to identify specific components and impurities in TCDDM compositions. google.com
Thermal Analysis Techniques
Thermal analysis techniques are crucial for evaluating the performance of TCDDM-based polymers, particularly their behavior at elevated temperatures.
Differential Scanning Calorimetry (DSC) is a primary technique for studying the thermal transitions of polymers. tainstruments.com It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For amorphous or semi-crystalline polymers derived from TCDDM, DSC is used to determine the glass transition temperature (Tg). The Tg is a critical property that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. eag.comnetzsch.com
The high Tg of many TCDDM-based polymers, a direct result of the rigid and bulky tricyclic structure of the monomer, is a key performance attribute. researchgate.net A high Tg indicates that the material retains its mechanical properties and dimensional stability at higher temperatures. DSC scans can also reveal other thermal events, such as melting (Tm) for crystalline domains, crystallization (Tc), and curing reactions in thermosets. eag.com The Tg of copolyesters containing TCDDM, for example, can be tailored by adjusting the monomer composition, with DSC being the essential tool to quantify these changes. researchgate.net
Table 4: Glass Transition Temperatures (Tg) of Representative TCDDM-based Polymers
| Polymer Type | Comonomer(s) | Tg (°C) |
| Copolyester | Isosorbide (B1672297), Terephthalic Acid | 115 - 163 |
| Polycarbonate | Bisphenol A | ~150 |
| Copolyester | Ethylene (B1197577) Glycol, Isosorbide | 88 - 101 |
Note: Tg values are dependent on molecular weight, copolymer composition, and measurement conditions. researchgate.netpom-material.compom-material.com
Thermogravimetric Analysis (TGA) is used to measure the thermal stability of materials by monitoring the change in mass of a sample as it is heated over time in a controlled atmosphere. uc.eduresearchgate.net For polymers made from TCDDM, TGA is essential for determining their decomposition temperature, which indicates their upper service temperature limit. polymerinnovationblog.com
A typical TGA experiment generates a curve of mass versus temperature. The onset temperature of mass loss is a key indicator of the beginning of thermal degradation. youtube.comyoutube.com The rigid, stable aliphatic ring structure of TCDDM generally imparts excellent thermal stability to its polymers, meaning they begin to decompose at relatively high temperatures. nih.gov TGA can be performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to assess oxidative stability. youtube.com The data obtained from TGA is critical for applications where materials are exposed to high temperatures during processing or end-use. tainstruments.com
Table 5: Thermal Stability Data for TCDDM-based Polymers from TGA
| Polymer Type | Atmosphere | Onset Decomposition Temp. (T_onset, °C) | Temperature at Max. Loss Rate (T_max, °C) |
| Polyester (B1180765) | Nitrogen | > 350 | ~400 |
| Polycarbonate | Nitrogen | > 400 | ~450 |
| Epoxy Resin | Air | > 300 | ~380 |
Note: Values are illustrative and vary based on the specific polymer structure, molecular weight, and heating rate used in the TGA experiment. nih.govresearchgate.netfsrj.org
Chromatographic and Separation Methods
Chromatographic techniques are fundamental in determining the purity of TCDDM and detecting any trace impurities that could affect polymerization processes and the properties of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile compounds, making it highly suitable for assessing the purity of TCDDM. birchbiotech.com In this technique, the sample is vaporized and separated into its individual components within a chromatography column. birchbiotech.com As each component elutes from the column, it is ionized and fragmented by the mass spectrometer, which then detects the fragments based on their mass-to-charge ratio (m/z). mmu.ac.uk This process provides a unique "fingerprint" for each compound, allowing for both qualitative identification and quantitative purity analysis. birchbiotech.commmu.ac.uk
The purity is determined by comparing the peak area of the target compound (TCDDM) to the total area of all peaks in the chromatogram, excluding the solvent peak. birchbiotech.com For TCDDM compositions, specific retention times and fragmentation patterns are used for identification. For instance, in a particular GC analysis, TCDDM itself may elute between 12.4 and 13.0 minutes. google.com Impurities or other components within the composition can be identified by their distinct retention times and mass spectra. google.com For example, a second component might elute between 11.8 and 12.4 minutes, while a third component could appear between 10.8 and 11.2 minutes. google.com
The mass spectrometer provides detailed structural information through fragmentation patterns. An impurity in a TCDDM composition might show a fragmentation pattern with significant peaks at m/z values such as 149 and 167. google.com Other characteristic peaks for secondary components could include m/z ratios of 31, 41, 67, 79, 91, 93, and 119. google.com The ratio of the elution peak areas of these components to the TCDDM peak area is used to quantify their presence, with specified ratios often being critical for quality control. google.com
Table 1: GC-MS Parameters for TCDDM Purity Analysis
| Component | Retention Time Range (minutes) | Characteristic Mass-to-Charge (m/z) Peaks |
|---|---|---|
| This compound (TCDDM) | 12.4 - 13.0 | N/A (Primary Component) |
| Second Component/Impurity | 11.8 - 12.4 | 149, 167 |
| Second Component/Impurity (Alternative) | 15.8 - 16.4 | 31, 41, 67, 79, 91, 93, 119, 149, 167 |
| Third Component/Impurity | 10.8 - 11.2 | Not Specified |
For the detection of trace-level impurities that may be present in TCDDM, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. agilent.com This technique is particularly valuable for analyzing compounds that are non-volatile or thermally sensitive, which may not be suitable for GC-MS. amazonaws.com LC-MS/MS offers exceptional sensitivity and selectivity, enabling the detection and quantification of contaminants at very low concentrations, often in the nanogram-per-liter (ng/L) range. agilent.commdpi.com
The methodology involves a liquid chromatograph (LC) to separate the components of a mixture, followed by a tandem mass spectrometer (MS/MS) for detection. agilent.com The tandem mass spectrometer uses two mass analyzers in series; the first (Q1) selects a specific parent ion from the mixture, which is then fragmented in a collision cell (q2). The resulting fragment ions are then analyzed by the second mass analyzer (Q3), providing a high degree of certainty in compound identification. amazonaws.com
While specific applications for TCDDM are not detailed in the available literature, the LC-MS/MS method is widely applied for trace organic contaminant analysis in various matrices. agilent.comnih.gov Its application to TCDDM would allow for the identification of trace impurities originating from raw materials, synthesis side-reactions, or degradation products. The high sensitivity of LC-MS/MS is crucial as even minute amounts of certain impurities can have a significant impact on the performance of polymers derived from TCDDM, particularly in high-purity applications like optical materials. google.comfree.fr The technique's ability to handle complex matrices also makes it suitable for environmental monitoring of TCDDM and its derivatives. free.fr
Microscopic and Imaging Techniques for Polymer Morphology
Microscopic techniques are indispensable for characterizing the structure and surface properties of polymers derived from TCDDM. The morphology at both the surface and nanoscale levels dictates the material's physical and mechanical properties.
Field-Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique used to examine the surface morphology and topography of materials. wisdomlib.orgtescan-analytics.com It utilizes a focused beam of electrons to scan the sample surface, providing detailed images with nanometer-scale resolution. tescan-analytics.com For polymers derived from TCDDM, FESEM is crucial for visualizing surface features such as texture, porosity, and the distribution of different phases in polymer blends. wisdomlib.orgkpi.ua
The high resolution of FESEM allows for the detailed examination of micro and nanostructures on the polymer surface, which can influence properties like adhesion, wettability, and optical clarity. wisdomlib.org In the context of TCDDM-based materials, which are used in applications such as optical lenses, a smooth and defect-free surface is critical. google.com FESEM analysis can be used to assess the quality of molded or coated surfaces and to study the effects of processing conditions on the final surface morphology. researchgate.net The technique provides a direct visual representation of the material's surface, which is essential for research, development, and quality control of TCDDM-based polymers. tescan-analytics.com
Transmission Electron Microscopy (TEM) is a powerful technique for analyzing the internal structure of materials at the nanoscale. nanocomposix.com It is particularly vital for studying polymer nanocomposites, where the dispersion and morphology of nanofillers within the polymer matrix are critical to the material's performance. researchgate.net In a TEM, a beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the interaction of the electrons with the sample. nih.gov
Computational and Theoretical Chemistry Approaches
Computational and theoretical chemistry provides invaluable tools for understanding the properties of this compound and predicting the behavior of its polymers, complementing experimental data. barc.gov.in These methods can accelerate material discovery and design by screening potential candidates and providing insights into structure-property relationships at the molecular level. energy.gov
Approaches like Density Functional Theory (DFT) can be used to calculate the electronic structure, geometry, and reactivity of the TCDDM monomer. cecam.org This information is fundamental for understanding its chemical behavior and reaction mechanisms during polymerization. scispace.com For the resulting polymers, molecular dynamics (MD) simulations can be employed to predict macroscopic properties such as glass transition temperature, mechanical strength, and thermal stability. barc.gov.in
These computational tools allow researchers to explore how modifications to the TCDDM structure or the incorporation of different co-monomers would affect the final polymer properties, thereby guiding experimental synthesis efforts. energy.gov By simulating the interactions between polymer chains and with nanofillers, computational models can also help in designing TCDDM-based nanocomposites with optimized performance characteristics. barc.gov.in
Density Functional Theory (DFT) for Mechanistic Pathways
DFT calculations can map the potential energy surface of a reaction, identifying the most energetically favorable pathways. For the synthesis of polyesters from this compound, this would involve modeling the interaction of the hydroxyl groups of TCDDM with dicarboxylic acids or their derivatives. The calculations can determine the transition state structures and their corresponding activation energies for the esterification reaction. This provides a detailed, step-by-step understanding of how the polymer chain is initiated and propagates.
Key applications of DFT for this compound polymerization would include:
Initiation Mechanism: A proposed mechanism for the initiation of polyester synthesis involves an alkyl diol acting as an initiator to produce an alkoxide, which then acts as a nucleophile. DFT could be used to model this initiation step, calculating the energy barriers for the formation of the initial ester linkage. regulations.gov
Reaction Pathways: In complex reactions, multiple pathways may be possible. DFT can be used to compare the energetics of different proposed mechanisms, such as concerted versus stepwise pathways in cycloaddition reactions involving TCDDM-derived polymers. researchgate.net By comparing the activation free energies of different routes, the most probable reaction mechanism can be identified.
Catalyst Interaction: In catalyzed polymerizations, DFT can model the interaction of the catalyst with the this compound monomer. This can help in understanding the role of the catalyst in lowering the activation energy and can guide the design of more efficient catalysts.
The insights gained from such DFT studies would be invaluable for optimizing reaction conditions, controlling polymer microstructure, and designing novel copolymers with desired properties.
Quantum Chemical Calculations for Reaction Kinetics and Mechanisms
Quantum chemical calculations are a fundamental tool for predicting the rates of chemical reactions and providing detailed insights into their mechanisms. srcinc.comchimia.ch These calculations solve the Schrödinger equation for a given molecular system to determine its electronic structure and energy. srcinc.com For this compound, these methods can be applied to understand the kinetics of its polymerization and other reactions.
By mapping the potential energy surface, quantum chemical calculations can identify reactants, products, and the high-energy transition states that connect them. srcinc.com The energy difference between the reactants and the transition state, known as the energy barrier, is a critical factor in determining the reaction rate. srcinc.com Higher energy barriers correspond to slower reaction rates. srcinc.com
Application of quantum chemical calculations to this compound would involve:
Transition State Theory: Using transition state theory (TST), the calculated energy barrier can be used to compute the rate constant of a reaction. srcinc.com This would allow for the theoretical prediction of polymerization rates for this compound under various conditions.
Elucidation of Reaction Mechanisms: By tracing the intrinsic reaction coordinate (IRC), these calculations can verify that a given transition state connects the desired reactants and products, thus confirming the proposed reaction mechanism. epa.gov For instance, in the synthesis of copolyesters containing this compound and other diols like isosorbide, quantum chemical calculations could explain observed enhancements in polycondensation kinetics. srcinc.com
Prediction of Unknown Reactions: Advanced computational methods, such as the artificial force induced reaction (AFIR) method, use quantum chemical calculations to explore potential reaction pathways from a given starting material, which can aid in the discovery of novel reactions and products involving this compound. epa.gov
While specific research applying these detailed quantum chemical calculations to the reaction kinetics of this compound is not extensively published, the established methodologies provide a robust framework for such investigations. These theoretical studies would be a valuable complement to experimental kinetic analyses, offering a deeper understanding of the factors that control the synthesis of this compound-based polymers.
In Silico Tools for Environmental Fate Prediction and Modeling (e.g., EPI Suite)
In silico tools are essential for assessing the potential environmental impact of chemical compounds. The Estimation Program Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA) and Syracuse Research Corporation (SRC), is a widely used software package for predicting the physicochemical properties and environmental fate of organic chemicals. episuite.devchemistryforsustainability.orgecotoxmodels.org For this compound, EPI Suite™ can provide valuable screening-level data in the absence of extensive experimental studies.
EPI Suite™ uses Quantitative Structure-Property Relationship (QSPR) models to estimate various parameters based on the chemical structure of the compound. chemsafetypro.com These estimations are crucial for understanding how a chemical will behave if released into the environment, including its distribution among air, water, soil, and biota. epa.gov
The following table summarizes some of the known physicochemical properties of this compound that would be used as inputs for or are predicted by models like EPI Suite™.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H20O2 | ChemBK |
| Molar Mass | 196.29 g/mol | ChemBK |
| Density | 1.136 g/cm³ at 20°C | ChemBK |
| Boiling Point | 175°C | ChemBK |
| Flash Point | >230°F | ChemBK |
| Water Solubility | 11 g/L at 20°C | ChemBK |
| Vapor Pressure | 1 hPa at 20°C | ChemBK |
| Refractive Index | n20/D 1.528 | ChemBK |
Based on these and other structural inputs, the various modules within EPI Suite™ would predict the environmental fate of this compound as illustrated in the following table.
| EPI Suite™ Module | Predicted Parameter | Environmental Significance |
|---|---|---|
| KOWWIN™ | Log Octanol-Water Partition Coefficient (Log Kow) | Indicates the potential for a chemical to bioaccumulate in organisms. epa.gov |
| AOPWIN™ | Atmospheric Oxidation Rate | Predicts the persistence of a chemical in the atmosphere. episuite.dev |
| HENRYWIN™ | Henry's Law Constant | Describes the partitioning of a chemical between air and water. chemistryforsustainability.org |
| KOCWIN™ | Soil Adsorption Coefficient (Koc) | Measures the tendency of a chemical to adhere to soil and sediment. epa.gov |
| BIOWIN™ | Biodegradability | Estimates how readily a chemical will be broken down by microorganisms. chemistryforsustainability.org |
| BCFBAF™ | Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) | Predicts the accumulation of a chemical in aquatic organisms. episuite.dev |
| LEV3EPI™ | Multimedia Fate Model | Predicts the partitioning of a chemical among air, water, soil, and sediment. episuite.dev |
These in silico predictions are valuable for early-stage risk assessment and for prioritizing chemicals for further experimental testing. episuite.dev They help to identify potential environmental concerns and guide the development of more environmentally benign materials.
Environmental Fate and Degradation Studies of Tricyclodecanedimethanol and Its Derivatives
Methodologies for Environmental Persistence Assessment
Assessing the environmental persistence of a chemical is crucial for understanding its potential long-term impact. nih.gov Persistence is defined as the ability of a chemical to remain in the environment before being transformed by chemical or biological processes. nih.gov For substances like Tricyclodecanedimethanol, a multi-faceted approach is required to evaluate how it behaves across different environmental compartments such as water, soil, and sediment. nih.goveuropa.eu Standardized testing, often following a tiered approach from screening tests to more complex simulation studies, is employed to determine a chemical's degradation potential. smithers.com
By varying these inputs, analysts can identify which environmental factors and chemical properties have the most significant impact on TCDDM's concentration and half-life in various compartments. For example, a sensitivity analysis could reveal how changes in soil organic carbon content or water body depth affect the chemical's tendency to partition to sediment versus remaining in the water column. This approach helps to organize and interpret persistence data, identify compartments where the substance is most likely to persist, and guide further experimental testing by highlighting the most critical parameters to measure accurately. nih.gov
Table 1: Key Input Parameters for Sensitivity Analysis of TCDDM Environmental Persistence This table is illustrative and based on general principles of environmental modeling.
| Parameter Category | Specific Parameter | Relevance to Persistence Assessment |
|---|---|---|
| Chemical Properties | Water Solubility | Affects concentration in aquatic systems and potential for leaching from soil. europa.eu |
| Vapour Pressure | Influences partitioning to the atmosphere and long-range transport potential. europa.eu | |
| Partition Coefficient (Kow) | Determines tendency to adsorb to organic matter in soil and sediment, affecting bioavailability. europa.eu | |
| Biodegradation Rate Constant | Direct measure of biotic degradation potential in various media (water, soil). europa.euoxea-chemicals.com | |
| Hydrolysis Rate Constant | Measures abiotic degradation potential in water as a function of pH. oxea-chemicals.comresearchgate.net | |
| Environmental Properties | Temperature | Affects reaction rates of both biotic and abiotic degradation processes. cmu.ac.thnih.gov |
| pH | Can significantly influence chemical stability and hydrolysis rates. researchgate.netnih.gov | |
| Organic Carbon Content | Influences sorption in soil and sediment, reducing availability for degradation. nih.gov |
Mesocosm studies represent a higher-tier experimental approach that bridges the gap between controlled laboratory tests and complex, uncontrolled field studies. nih.govresearchgate.net These studies utilize large, outdoor experimental systems (like artificial ponds or streams) to simulate a more realistic ecosystem, complete with sediment, water, and a community of organisms. researchgate.netmesocosm.org They allow researchers to investigate the interactions between a chemical and the environment under conditions that include natural fluctuations in temperature, light, and biological activity. aquacosm.eu
The degradation of a chemical in the environment is rarely constant; it varies with environmental conditions. Statistical analysis is essential to quantify the influence of key factors like pH, temperature, and microbial activity on the degradation rate of TCDDM. Studies on other organic compounds have shown that these factors are critical. cmu.ac.thnih.gov For instance, microbial degradation rates are highly dependent on temperature, often increasing until an optimal temperature is reached, after which the rate may decline. nih.govnih.gov Similarly, pH can affect not only the activity of microbial enzymes but also the chemical stability of a substance through acid- or base-catalyzed hydrolysis. researchgate.netnih.gov
For TCDDM, which is reported as not readily biodegradable, understanding the conditions that might favor its slow degradation is important. oxea-chemicals.com A study on copolyesters containing TCDDM found that the polymer network was stable in acidic conditions but underwent complete degradation in basic (alkaline) environments. researchgate.net Experimental designs can be used to systematically vary these factors and use statistical models, such as response surface methodology (RSM), to identify optimal degradation conditions and interactions between variables. nih.gov
Table 2: Illustrative Framework for Statistical Analysis of TCDDM Degradation This table presents a conceptual design for an experiment to analyze degradation factors. The values are hypothetical.
| Experimental Run | Temperature (°C) | pH | Microbial Inoculum | Hypothetical TCDDM Degradation (%) (after 90 days) |
|---|---|---|---|---|
| 1 | 15 | 5 | Absent | < 1% |
| 2 | 15 | 7 | Present | 3% |
| 3 | 15 | 9 | Absent | 8% |
| 4 | 25 | 5 | Present | 5% |
| 5 | 25 | 7 | Absent | < 1% |
| 6 | 25 | 9 | Present | 15% |
| 7 | 35 | 7 | Present | 10% |
Sustainable Chemistry Considerations in this compound Production and Use
The synthesis of TCDDM typically involves the hydroformylation of dicyclopentadiene (B1670491) to create an intermediate, tricyclodecane dialdehyde (B1249045), which is then hydrogenated. epo.orgtrea.com This process often relies on expensive and resource-intensive catalysts, such as those based on rhodium or cobalt. epo.orggoogle.com A major challenge is the poor heat stability of some rhodium-based catalysts, which can lead to the deposition of the metal onto equipment, making recovery difficult and inefficient. epo.org
To address this, various sustainable strategies for catalyst recovery and reuse have been developed. One method involves using a two-phase solvent system, where the reaction occurs in an organic solvent, and the catalyst is subsequently extracted into a polar solvent layer (e.g., using a polyhydric alcohol) and recycled. google.com This prevents the loss of the expensive catalyst and minimizes waste. google.com Other advanced techniques include membrane separation and the immobilization of the catalyst on a solid support, which simplifies separation from the product stream. epo.orgfeature-tec.com.sg Solvent recovery is an integral part of this process, where used solvents are purified through distillation and reintroduced into the production cycle, reducing the need for new solvent purchases and minimizing waste disposal. alaquainc.com Progressive buyers in some industries now require verifiable documentation of catalyst recovery rates and solvent reuse metrics from their suppliers. pmarketresearch.com
A Product Carbon Footprint (PCF) is a measure of the total greenhouse gas emissions associated with a product's entire life cycle, from raw material extraction to end-of-life (a "cradle-to-grave" assessment) or to the factory gate (a "cradle-to-gate" assessment). metals.coarbor.eco Conducting a Life Cycle Assessment (LCA) is the standard method for determining the PCF and other environmental impacts. mdpi.comamericanchemistry.com This assessment provides critical insights into a product's climate change impact and identifies "hotspots" of high emissions in the supply chain. arbor.ecorolandberger.com
For TCDDM, the carbon intensity is heavily influenced by the energy and raw materials used in its synthesis. pmarketresearch.comijesd.org The traditional production route relies on petrochemical feedstocks. pmarketresearch.com In response to growing demand for sustainable materials, bio-based alternatives are emerging. For example, OQ Chemicals has launched Oxbalance® TCD Alcohol DM, a version of TCDDM that is certified to be made from over 70% bio-based and biocircular feedstocks using a mass balance approach. specialchem.com This significantly reduces the product's carbon footprint compared to its fossil-based counterpart. pmarketresearch.comspecialchem.com Such innovations are driven by regulations and market demand for transparency, with some buyers requiring suppliers to provide certified lifecycle assessment data. pmarketresearch.com
Table 3: Comparative Carbon Intensity Profile: Conventional vs. Bio-based TCDDM This table provides a conceptual comparison based on available information. Absolute values require a full Life Cycle Assessment.
| Life Cycle Stage | Conventional TCDDM (Fossil-based) | Bio-based TCDDM (e.g., Oxbalance®) | Key Sustainability Consideration |
|---|---|---|---|
| Raw Material Sourcing | High Carbon Intensity (Petrochemical feedstocks) | Lower Carbon Intensity (Bio-based and biocircular feedstocks) specialchem.com | Shift from fossil fuels to renewable raw materials reduces GWP. |
| Manufacturing | Significant energy consumption for hydroformylation/hydrogenation. | Similar process energy, but potential for use of renewable energy. | Catalyst recovery and solvent reuse are critical for efficiency. alaquainc.compmarketresearch.com |
| Product Carbon Footprint | Higher overall GHG emissions. | Lower overall GHG emissions. pmarketresearch.comspecialchem.com | Offers a "drop-in" sustainable alternative without compromising quality. specialchem.com |
| End-of-Life | Typically incineration or landfill; potential for chemical recycling. | Same as conventional; potential for improved biodegradability in copolyesters. researchgate.net | Designing polymers for easier recycling or controlled degradation. |
Future Research Directions and Emerging Opportunities for Tricyclodecanedimethanol Chemistry
Development of Novel Tricyclodecanedimethanol Derivatives for Enhanced Functionality
The inherent properties of this compound, such as exceptional thermal stability and hydrophobicity, make it a valuable monomer. Future research is centered on synthesizing new derivatives to further enhance and tailor its functionality for specific applications.
Key research efforts include the development of diacrylate and dimethacrylate derivatives, such as this compound diacrylate (TCDDA) and this compound dimethacrylate (TCDDMDA). researchgate.netpolysciences.com These difunctional monomers are instrumental in producing polymers with low shrinkage and excellent hardness. knowde.com In the field of dentistry, for instance, TCDDMDA has been investigated as a comonomer with methyl methacrylate (B99206) (MMA) to create denture base resins with potentially superior mechanical properties and biocompatibility. researchgate.netnih.gov Studies have shown that TCDDMDA can copolymerize effectively with MMA, reducing the amount of uncured residual monomer in the final product. researchgate.net
Another promising avenue is the synthesis of hyperbranched polymers using TCDDMDA. nottingham.ac.uk This approach allows for the creation of complex polymer architectures with a high degree of functionality, which can be tailored for advanced coatings and biological applications. nottingham.ac.uk Beyond acrylates, other chemical modifications are being explored. These include the oxidation of TCDDM to form tricyclodecane dicarboxylic acid and its reduction to tricyclodecane dimethyl ether, opening pathways to new classes of polyesters and ethers with unique properties.
Table 1: Examples of TCDDM Derivatives and Their Enhanced Functionalities
| Derivative Name | Abbreviation | Enhanced Functionality | Potential Applications |
| This compound diacrylate | TCDDA | High crosslinking density, superior mechanical strength, thermal stability, chemical resistance. researchgate.netpolysciences.com | UV-curable coatings, adhesives, 3D printing resins, dental composites. researchgate.netcosoonchem.com |
| This compound dimethacrylate | TCDDMDA | Improved mechanical properties, biocompatibility, low shrinkage. researchgate.netknowde.com | Dental resins, biocompatible materials. nih.gov |
| Hyperbranched polymers from TCDDMDA | - | Tailorable architecture, high functionality, improved compatibility in polymer matrices. nottingham.ac.uk | Advanced coatings, oil additives, materials for stem cell growth. nottingham.ac.uk |
| Tricyclodecane dicarboxylic acid | - | Potential for new polyester (B1180765) synthesis. | High-performance polyesters. |
Exploration of Multicomponent Polymer Systems and Hybrid Materials Integration
The integration of TCDDM into multicomponent polymer systems, such as copolymers, blends, and hybrid materials, is a significant area of future research. This strategy aims to combine the desirable properties of TCDDM with other polymers or materials to create advanced composites with synergistic characteristics.
Copolymerization is a key technique being explored. For example, TCDDM has been used as a comonomer with ethylene (B1197577) glycol and terephthalic acid to produce a series of copolyesters (PETD). researchgate.net These materials demonstrate that properties like thermal behavior, optical clarity, and mechanical strength can be precisely tuned by adjusting the TCDDM content. researchgate.net A notable development is the synthesis of partially bio-based amorphous copolyesters by reacting TCDDM with isosorbide (B1672297), a renewable diol. researchgate.netgoogle.fracs.org These poly(tricyclodecanedimethylene-co-isosorbide terephthalate) (PTIT) copolyesters exhibit high glass transition temperatures (Tg), which can be adjusted linearly by varying the isosorbide content. researchgate.net
Advanced Modeling and Simulation of this compound-Based Polymers
Computational modeling and simulation are becoming indispensable tools for accelerating the design and discovery of new TCDDM-based materials. These advanced techniques allow researchers to predict material properties and understand complex polymerization processes, reducing the need for extensive empirical experimentation.
Molecular modeling, including Density Functional Theory (DFT) calculations, is being used to investigate the reaction behaviors and kinetics of polymerization involving TCDDM and its comonomers, such as isosorbide. researchgate.net Such simulations can determine energetically favorable reaction pathways and explain the influence of different monomers on the final polymer structure and properties. researchgate.net This fundamental understanding is crucial for scaling up production and achieving controlled synthesis of polymers with desired molecular weights and characteristics. researchgate.net
On a larger scale, machine learning and high-throughput computational screening are emerging as powerful methods. By creating large libraries of virtual polymers and using computational descriptors, models can be trained to predict the performance of materials in specific applications. researchgate.net For example, models have been developed to predict the adhesion and proliferation of human stem cells on different polymer surfaces, identifying key chemical moieties responsible for specific biological responses. researchgate.net This approach can guide the rational design of novel TCDDM-based biomaterials. Furthermore, initiatives like South Korea's "Materials Genome Project" leverage computational tools to optimize manufacturing processes, such as catalyst systems, thereby reducing production costs. pmarketresearch.com
Investigation of New Catalytic Systems for Sustainable this compound Synthesis
The industrial production of TCDDM typically involves the hydroformylation of dicyclopentadiene (B1670491) (DCPD), a process heavily reliant on catalytic systems. trea.com A key future research direction is the development of new, more efficient, and sustainable catalysts to improve the economic viability and environmental footprint of TCDDM synthesis.
Current research focuses on moving beyond traditional catalysts to more advanced systems. One promising development is a phosphine (B1218219) ligand-modified cobalt-rhodium-copper trimetallic catalyst. google.com Prepared using a sol-gel method, this supported solid catalyst is reported to be reusable, operate under mild reaction conditions, and achieve high conversion rates of DCPD (over 99%) and high selectivity for TCDDM (over 90%). google.com Another approach involves using a catalyst system composed of a rhodium-containing compound and a specific organophosphorus ligand, which also facilitates the hydroformylation reaction. trea.comgoogle.com
Table 2: Comparison of Catalytic Systems for TCDDM Synthesis
| Catalyst System | Key Features | Reported Performance | Sustainability Aspect |
| Cobalt compounds and phosphine | Traditional system | DCPD conversion: 100%; TCDDM selectivity: >60%. google.com | High pressure required; formation of byproducts. google.com |
| Phosphine-modified Co-Rh-Cu trimetallic catalyst | Supported solid catalyst, prepared by sol-gel method. google.com | DCPD conversion: >99%; TCDDM selectivity: >90%. google.com | Reusable, mild reaction conditions, simple separation. google.com |
| Rhodium compound with organophosphorus ligand | Homogeneous catalyst system. trea.comgoogle.com | Enables hydroformylation of DCPD to TCDDA. trea.com | Efficiency depends on ligand structure and reaction conditions. google.com |
| Auto-tandem catalyst in CO2-switchable solvent | Rhodium-based system for reductive hydroformylation. acs.org | High turnover numbers, catalyst recyclable for multiple runs. acs.org | Energy and resource efficient; simplified product/catalyst separation. acs.org |
Design of Smart Materials with this compound as a Core Monomer
The unique structural characteristics of TCDDM make it an excellent candidate for the core component in "smart materials"—materials designed to respond in a controlled way to external stimuli such as light, temperature, or environmental conditions.
A significant area of application is in light-curing systems. TCDDM derivatives, particularly diacrylates, are used extensively in UV-curable coatings, adhesives, and inks for 3D printing. cosoonchem.comblitchem.com These materials transition from a liquid to a solid state upon exposure to UV light, a prime example of a light-responsive material.
Beyond simple curing, research is exploring more advanced functionalities. A notable innovation is the development of durable, anti-corrosive cooling coatings based on TCDDM diacrylate. researchgate.net These coatings exhibit high visible light transmittance and high mid-infrared emissivity, enabling passive daytime radiative cooling. researchgate.net This means they can cool surfaces even under direct sunlight by reflecting solar irradiation and radiating thermal energy away. researchgate.net These coatings also demonstrate excellent self-cleaning properties, making them highly suitable for real-world outdoor applications. researchgate.net The development of stimuli-responsive polymers is a broad field where the rigidity and stability of the TCDDM backbone can be leveraged to create materials for a wide range of applications, from advanced composites to smart adhesives. researchgate.net
Standardization of Characterization and Environmental Assessment Methodologies for this compound Compounds
As new TCDDM-based materials are developed, the need for standardized methods to characterize their properties and assess their environmental impact becomes critical. This standardization ensures that data is comparable across studies and that materials are developed and used responsibly.
For material characterization, it is essential to establish standard protocols for techniques such as Differential Scanning Calorimetry (DSC), Thermal Gravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA). polyacs.org These methods provide crucial data on the thermomechanical behavior of TCDDM polymers, but results can vary if experimental conditions are not consistent.
In parallel, there is a growing emphasis on comprehensive environmental assessment through Life Cycle Assessment (LCA). vt.educa.gov LCA is a standardized methodology (ISO 14040/44) that evaluates the environmental impacts of a product throughout its entire life cycle, from raw material extraction to end-of-life disposal or recycling (a "cradle-to-grave" analysis). europa.euicca-chem.org For TCDDM, this would involve quantifying energy consumption, resource use, emissions, and waste generation at every stage, including DCPD synthesis, hydroformylation, polymerization, product use, and disposal. ca.govicca-chem.org Emerging trends in supply chain management call for greater transparency, with some buyers requiring verifiable documentation of a chemical's synthesis pathway, including metrics on catalyst recovery and solvent reuse, potentially using technologies like blockchain to ensure data integrity. pmarketresearch.com For biomedical applications, standardized and robust methodologies for evaluating cytotoxicity and histocompatibility are crucial to ensure the safety of TCDDM-based materials used in devices like dental resins. nih.gov
Q & A
Q. How can conflicting data on TCDDM’s hydrolytic stability be reconciled?
- Resolution Framework :
Replicate studies under standardized conditions (ISO 10993-13 for hydrolysis testing).
Compare degradation products via LC-MS and ion chromatography (IC) to identify pathway variations.
Validate findings through inter-laboratory round-robin trials with harmonized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
